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  • Product: 1-Methyl-1-azaspiro[4.4]nonan-3-amine
  • CAS: 2253639-06-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Methyl-1-azaspiro[4.4]nonan-3-amine

Executive Summary 1-Methyl-1-azaspiro[4.4]nonan-3-amine (CAS Registry Number: 1379356-57-0) represents a specialized spirocyclic diamine scaffold of significant interest in medicinal chemistry. Characterized by a rigid 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1-azaspiro[4.4]nonan-3-amine (CAS Registry Number: 1379356-57-0) represents a specialized spirocyclic diamine scaffold of significant interest in medicinal chemistry. Characterized by a rigid 1-azaspiro[4.4]nonane core—where a pyrrolidine ring is spiro-fused to a cyclopentane ring—this molecule serves as a privileged structure for restricting conformational freedom in ligand design. Its topology mimics the turn motifs found in bioactive peptides and alkaloids, most notably the Cephalotaxus alkaloids (e.g., homoharringtonine).

This guide details the molecular architecture, synthetic pathways, and physicochemical profile of this scaffold, providing researchers with a roadmap for its utilization in fragment-based drug discovery (FBDD) and lead optimization.

Molecular Architecture & Stereochemistry

The molecule comprises two five-membered rings sharing a single quaternary carbon (C5). The structural integrity relies on the spiro-fusion, which forces the two rings into a nearly orthogonal orientation, creating a distinct 3D vector for the amine substituents.

Structural Connectivity & Numbering

Following IUPAC nomenclature for spiro systems:

  • Core System: Spiro[4.4]nonane.[1][2][3][4][5][6][7][8]

  • Heteroatom: Nitrogen at position 1 (pyrrollidine ring).

  • Spiro Center: Position 5.[4]

  • Substituents:

    • N-Methyl: Attached to N1 (Tertiary amine).

    • Primary Amine: Attached to C3 (Beta to the nitrogen in the pyrrolidine ring).

Connectivity Path: Me-N1 -> C2 -> C3(NH2) -> C4 -> C5(Spiro) -> Cyclopentane Ring

Stereochemical Complexity

The introduction of the amine at C3 creates two stereogenic centers in the molecule:

  • C3: The carbon bearing the primary amine.

  • C5 (Spiro): While the unsubstituted cyclopentane ring is symmetric, the chiral center at C3 desymmetrizes the molecule, making the spiro carbon stereogenic relative to the C3 substituent.

This results in two diastereomeric pairs (cis and trans relative to the N-Me group or the ring fusion geometry), typically requiring chiral resolution or asymmetric synthesis for biological precision.

Graphviz Visualization: Structural Connectivity

The following diagram illustrates the connectivity and numbering logic of the scaffold.

G cluster_subs N1 N1 (Me) C2 C2 N1->C2 Me CH3 N1->Me N-Me C3 C3 (NH2) C2->C3 C4 C4 C3->C4 Amine NH2 C3->Amine 3-NH2 C5 C5 (Spiro) C4->C5 C5->N1 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C9->C5

Caption: Connectivity map of 1-Methyl-1-azaspiro[4.4]nonan-3-amine showing the spiro-fusion at C5.

Synthetic Methodologies

The synthesis of 1-azaspiro[4.4]nonane derivatives is non-trivial due to the formation of the quaternary spiro center. Two primary routes are validated for high-yield access to this scaffold.

Route A: Intramolecular 1,3-Dipolar Cycloaddition (Nitrone Route)

This method is preferred for its ability to generate the spiro center and the heteroatom functionality simultaneously.

  • Precursor Assembly: Reaction of cyclopentanone with an alkenyl-hydroxylamine or condensation of a 4-alkenyl ketone with N-methylhydroxylamine.

  • Nitrone Formation: Oxidation to form the cyclic nitrone (if starting from pyrrolidine precursors) or condensation to form the exocyclic nitrone.

  • Cycloaddition: Thermal intramolecular [3+2] cycloaddition yields a tricyclic isoxazolidine.

  • Ring Opening: Reductive cleavage of the N-O bond (using Zn/AcOH or H2/Pd) reveals the amino-alcohol core.

  • Functionalization: The resulting hydroxyl group is converted to an amine via mesylation and azide displacement (Mitsunobu conditions), followed by reduction.

Route B: Reductive Amination of Spiro-Ketone (Convergent)

For the specific 3-amine target, a more direct approach involves the reductive amination of 1-methyl-1-azaspiro[4.4]nonan-3-one .

Protocol:

  • Ketone Synthesis:

    • Step 1: Dieckmann Cyclization of ethyl N-(2-ethoxycarbonylethyl)-N-methyl-1-cyclopentanecarboxylate.

    • Step 2: Decarboxylation to yield 1-methyl-1-azaspiro[4.4]nonan-3-one .

  • Reductive Amination:

    • Reagents: Ammonium acetate (

      
      ), Sodium cyanoborohydride (
      
      
      
      ), Methanol.
    • Conditions: pH 6-7, Ambient temperature, 12-24h.

    • Mechanism: Formation of the iminium ion followed by in situ hydride reduction.

Experimental Workflow Visualization

Synthesis Start Precursor: Ethyl 1-cyclopentanecarboxylate Step1 Alkylation: + Sarcosine Ethyl Ester Start->Step1 Inter1 Intermediate: Diester Precursor Step1->Inter1 Step2 Dieckmann Cyclization: NaH / Toluene Inter1->Step2 Ketone Key Intermediate: 1-Methyl-1-azaspiro[4.4]nonan-3-one Step2->Ketone Step3 Reductive Amination: NH4OAc, NaBH3CN Ketone->Step3 Final Target: 1-Methyl-1-azaspiro[4.4]nonan-3-amine Step3->Final

Caption: Synthetic workflow via the Dieckmann Cyclization and Reductive Amination pathway.

Physicochemical Profile

Understanding the physicochemical properties is crucial for assessing the "drug-likeness" of this scaffold. The molecule exhibits properties typical of a CNS-penetrant fragment.

PropertyValue (Predicted)Relevance
Molecular Formula

Core composition
Molecular Weight 154.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP 0.6 - 1.1Highly water-soluble; good oral bioavailability potential
TPSA ~38 ŲExcellent blood-brain barrier (BBB) permeability
pKa (N1 - Tertiary) ~9.2Protonated at physiological pH
pKa (N3 - Primary) ~10.1Protonated at physiological pH; key for ionic interactions
Rotatable Bonds 0 (Backbone)High rigidity reduces entropic penalty upon binding

Solubility Profile:

  • Water: Highly soluble (as dihydrochloride salt).

  • Organic Solvents: Soluble in Methanol, DCM, DMSO.

Medicinal Chemistry Applications

Pharmacophore Utility

The 1-azaspiro[4.4]nonane skeleton is a bioisostere for substituted pyrrolidines and piperidines. Its primary value lies in conformational restriction . By locking the nitrogen vector relative to the lipophilic cyclopentane pocket, it can enhance selectivity for:

  • GPCRs: Particularly Muscarinic Acetylcholine Receptors (mAChR) and Sigma Receptors (

    
    ).
    
  • Ion Channels: NMDA receptor modulators.

Case Study: Cephalotaxine Analogues

This scaffold is the carbocyclic core of Cephalotaxine , the parent compound of Homoharringtonine (Omacetaxine mepesuccinate), an FDA-approved drug for Chronic Myeloid Leukemia (CML). The 1-methyl-3-amine derivative serves as a simplified, synthetically accessible mimic of the A/B ring system of these alkaloids, allowing researchers to probe the "southern" binding pocket of the ribosome or receptor targets without synthesizing the full pentacyclic natural product.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. (2025).[1][5][6][8][9][10][11] Link

  • Guerrero-Caicedo, A. et al. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.[6] ACS Omega (2019). Link

  • PubChem. Compound Summary: 1-methyl-1-azaspiro[4.4]nonan-3-amine (CID 137935657).[2] National Library of Medicine. Link

  • Kiyokawa, K. et al. Hypervalent Iodine(III)-Mediated Decarboxylative Ritter-Type Amination Leading to the Production of α-Tertiary Amine Derivatives.[6] Journal of Organic Chemistry (2017). Link

  • Master Organic Chemistry. Reductive Amination: A Guide to Synthesis. (2017).[1][6][12] Link

Sources

Exploratory

Introduction: Unlocking the Potential of Spirocyclic Scaffolds in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Profiling of 1-Methyl-1-azaspiro[4.4]nonan-3-amine Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 1-Methyl-1-azaspiro[4.4]nonan-3-amine

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their flatter, aromatic counterparts.[1][2][3] These rigid, yet conformationally distinct, frameworks provide an exciting avenue for exploring novel chemical space.[1][2] 1-Methyl-1-azaspiro[4.4]nonan-3-amine represents a promising, yet under-characterized, member of this class. Its structure combines the rigidity of the spiro[4.4]nonane core with a tertiary amine and a primary amine, functionalities that are critical for modulating both physicochemical properties and biological activity.

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for the in-depth physicochemical characterization of 1-Methyl-1-azaspiro[4.4]nonan-3-amine. Recognizing that publicly available experimental data on this specific molecule is scarce, we will focus on two key areas: presenting computationally predicted properties as a baseline and providing detailed, field-proven experimental protocols to enable researchers to generate high-quality, reliable data. This document is designed to be a practical and authoritative resource for scientists engaged in the synthesis, evaluation, and development of novel spirocyclic drug candidates.

Molecular Overview and Predicted Physicochemical Properties

1-Methyl-1-azaspiro[4.4]nonan-3-amine is a nitrogen-containing heterocyclic compound with a molecular weight of 154.26 g/mol .[4] Its structure features a central quaternary carbon atom, the spiro center, which connects a cyclopentane ring and a pyrrolidine ring. The pyrrolidine ring is further substituted with a methyl group on the nitrogen and an amine group at the 3-position.

Structure:

  • Molecular Formula: C9H18N2

  • SMILES: CN1CC(CC12CCCC2)N

  • InChI Key: GZEINMMXFIRSHK-UHFFFAOYSA-N

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 154.26 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
XlogP 0.6Indicates a relatively balanced lipophilicity, suggesting good solubility but also potential for membrane permeability.[4]
Topological Polar Surface Area (TPSA) 29.1 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.[5]
Hydrogen Bond Donors 1 (from the primary amine)Influences solubility and interactions with biological targets.
Hydrogen Bond Acceptors 2 (from the two nitrogen atoms)Influences solubility and interactions with biological targets.
pKa (strongest basic) ~10-11 (Estimated)The presence of two basic nitrogens will lead to ionization at physiological pH, impacting solubility, absorption, and receptor binding.

Disclaimer: The values in the table above are computationally predicted and have not been experimentally verified. They should be used as a preliminary guide for experimental design.

Section 1: Ionization Constant (pKa) Determination

The pKa value is arguably one of the most critical physicochemical parameters for an ionizable drug candidate. It governs the extent of ionization at a given pH, which in turn dictates aqueous solubility, lipophilicity (LogD), membrane permeability, and the nature of interactions with biological targets. For 1-Methyl-1-azaspiro[4.4]nonan-3-amine, with its two basic nitrogen centers, determining the pKa values is essential.

Expertise & Experience: Why Potentiometric Titration is the Gold Standard

While computational pKa prediction models are improving, they can be less accurate for novel or complex scaffolds like spirocyclic amines.[6] The gold-standard method for pKa determination remains potentiometric titration due to its accuracy, reliability, and the wealth of information it provides.[7] This method directly measures the change in pH of a solution of the compound as a titrant of known concentration is added, allowing for the precise determination of the midpoint of the ionization curve.

Trustworthiness: A Self-Validating Protocol for pKa Determination

The following protocol is designed to be robust and self-validating, incorporating system calibration and control standards to ensure data integrity.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Instrumentation and Reagents:

    • Automated potentiometric titrator with a high-precision pH electrode.

    • Standardized 0.1 M HCl and 0.1 M KCl solutions.

    • Degassed, deionized water.

    • Methanol or another suitable co-solvent.

    • A certified reference material with a known pKa in the expected range (e.g., Tris buffer) for system validation.

  • System Calibration and Validation:

    • Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

    • Perform a mock titration of the certified reference material to confirm the accuracy of the system. The determined pKa should be within ±0.05 pKa units of the certified value.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of 1-Methyl-1-azaspiro[4.4]nonan-3-amine.

    • Dissolve the compound in a known volume (e.g., 5 mL) of a co-solvent/water mixture (e.g., 50:50 Methanol:Water). Causality Note: A co-solvent is often necessary for compounds with moderate to low aqueous solubility to ensure they remain dissolved throughout the titration.

    • Add a sufficient amount of 0.1 M KCl to maintain a constant ionic strength. Causality Note: Constant ionic strength minimizes variations in activity coefficients during the titration, leading to a more accurate pKa determination.

  • Titration Procedure:

    • Place the sample solution in the titration vessel and immerse the pH electrode and titrant delivery tube.

    • Start the titration with 0.1 M HCl, adding small, precise increments of titrant and recording the pH after each addition. The titration should proceed well past the expected equivalence points.

    • Repeat the process in triplicate for statistical validity.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate the titration curve.

    • Calculate the first derivative of the titration curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa is the pH at the half-equivalence point. For a dibasic compound, two pKa values will be determined.

    • Utilize the titration software's built-in algorithms (e.g., Gran plot analysis) for a more precise determination of equivalence points and pKa values.

pKa_Determination_Workflow cluster_prep Preparation & Calibration cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Electrode (3-point calibration) E Automated Titration with 0.1 M HCl A->E B Prepare Standardized 0.1 M HCl B->E C Dissolve Compound in Co-solvent/Water D Add KCl for Ionic Strength C->D D->E F Record pH vs. Volume of Titrant E->F H Plot Titration Curve (pH vs. Volume) F->H G Repeat in Triplicate G->E I Calculate First Derivative (ΔpH/ΔV) H->I J Identify Equivalence Points (Peaks in Derivative) I->J K Determine pKa (pH at Half-Equivalence) J->K

Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a non-polar environment, is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Expertise & Experience: Choosing the Right Lipophilicity Assay

The classic "shake-flask" method is the most direct and reliable way to measure LogP, but it is labor-intensive.[8][9] For higher throughput, especially when assessing pH-dependent lipophilicity (LogD), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods are invaluable and correlate well with traditional methods.[9][10]

Trustworthiness: Protocols for Accurate Lipophilicity Measurement

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Reagent Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.

    • Prepare a stock solution of 1-Methyl-1-azaspiro[4.4]nonan-3-amine in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a glass vial, combine equal volumes (e.g., 2 mL) of the pre-saturated n-octanol and the aqueous stock solution.

    • Cap the vial and shake vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

    • Centrifuge the vial to ensure complete phase separation.

  • Quantification:

    • Carefully remove an aliquot from the aqueous phase.

    • Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy) against a calibration curve.

    • The concentration in the octanol phase can be determined by difference from the initial aqueous concentration.

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Aqueous].

    • Calculate LogP = log10(P).

    • Perform the experiment at multiple initial concentrations to ensure the LogP value is independent of concentration.

LogP_Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate Octanol and Water C Combine Phases in Vial A->C B Prepare Aqueous Stock Solution B->C D Shake to Equilibrium C->D E Centrifuge for Phase Separation D->E F Quantify Concentration in Aqueous Phase (LC-MS) E->F G Calculate Concentration in Octanol Phase F->G H Calculate P and LogP G->H

Caption: Workflow for LogP determination by the shake-flask method.

Section 3: Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[11][12][13] Low solubility can hinder in vitro testing and lead to poor in vivo efficacy.[14] It is important to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the solubility of a compound precipitating from a supersaturated solution, often from a DMSO stock. It's a high-throughput method used in early discovery.[11][14]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a solvent. It is a lower-throughput, more definitive measurement crucial for lead optimization.[14]

Expertise & Experience: The Shake-Flask Method for Definitive Solubility

For a comprehensive profile, determining the thermodynamic solubility is essential. The shake-flask method, incubated over a long period, provides the most accurate and relevant data for later-stage development.[14]

Trustworthiness: A Protocol for Thermodynamic Solubility

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Reagents and Buffers:

    • Phosphate-buffered saline (PBS) at pH 7.4.

    • Other buffers as needed (e.g., pH 1.2 for simulated gastric fluid).

    • Acetonitrile or other suitable organic solvent for stock solutions and LC-MS mobile phase.

  • Procedure:

    • Add an excess of solid 1-Methyl-1-azaspiro[4.4]nonan-3-amine to a vial containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4). Causality Note: Using an excess of solid material ensures that an equilibrium between the solid and dissolved states can be reached.

    • Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (18-24 hours) to ensure equilibrium is reached.

    • After incubation, allow the suspension to settle.

    • Filter the solution through a 0.45 µm filter to remove any undissolved solid. Causality Note: Filtration is critical to ensure that only the dissolved compound is measured. Care must be taken to use a filter material that does not bind the compound.

  • Quantification:

    • Prepare a calibration curve of the compound using known concentrations.

    • Analyze the clear filtrate by a validated LC-MS/MS or HPLC-UV method to determine the concentration of the dissolved compound.

    • The measured concentration represents the thermodynamic solubility in that specific buffer.

Solubility_Workflow A Add Excess Solid Compound to Aqueous Buffer (pH 7.4) B Incubate with Agitation (18-24h at 25°C) A->B C Filter Suspension (0.45 µm filter) B->C E Analyze Filtrate by LC-MS C->E D Prepare Calibration Curve D->E F Determine Concentration (Thermodynamic Solubility) E->F

Caption: Workflow for thermodynamic solubility determination.

Conclusion: Building a Comprehensive Physicochemical Profile

While direct experimental data for 1-Methyl-1-azaspiro[4.4]nonan-3-amine is not yet in the public domain, this guide provides the necessary framework for its comprehensive physicochemical characterization. The provided protocols for determining pKa, LogP, and aqueous solubility are robust, reliable, and grounded in established scientific principles. By systematically generating this data, researchers can move beyond computational predictions to a deep, empirical understanding of this promising molecule. This knowledge is fundamental for rational drug design, enabling the optimization of ADME properties and ultimately unlocking the therapeutic potential of novel spirocyclic amines in modern drug discovery.

References

  • EMAN RESEARCH PUBLISHING. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Taylor & Francis Online. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Evotec. Solubility Services | Cyprotex ADME-Tox Solutions. [Link]

  • ResearchGate. Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines...[Link]

  • Royal Society of Chemistry. (2021, June 21). Spirocyclic derivatives as antioxidants: a review. [Link]

  • Zang, Q., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. [Link]

  • Liu, X., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. [Link]

  • Johansen, S. L. (2023). Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. eScholarship.org. [Link]

  • News-Medical.Net. (2022, June 15). Chemical synthesis, properties, and molecular modeling studies of spiro-indole compounds. [Link]

  • ResearchGate. (2025, August 9). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. [Link]

  • Purdue University Graduate School. (2025, April 25). MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
  • PubMed. (2002, July 15). Novel methods for the prediction of logP, pK(a), and logD. [Link]

  • ACS Publications. (2019, December 4). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [Link]

  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. [Link]

  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • Royal Society of Chemistry. Theoretical prediction of pressure-stabilized all-nitrogen N12 molecular crystals with π–π stacking. [Link]

  • PMC. Special Issue: Sulfur-Nitrogen Heterocycles. [Link]

  • HETEROCYCLES. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. [Link]

  • HETEROCYCLES. (2005, June 10). ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO-[4.4]NONANE-2,6-DIONE ETHYLENE KETAL, KEY CHIRAL INTERMEDIATE IN THE ELABORATION O. [Link]

  • Croat. Chem. Acta. Simple Method for the Estimation of pKa of Amines. [Link]

  • Beilstein Journal of Organic Chemistry. (2019, August 27). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. [Link]

  • Journal of Chemical Reviews. (2025, February 10). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 1-Azaspiro[4.4]nonane Derivatives

This guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 1-azaspiro[4.4]nonane derivati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 1-azaspiro[4.4]nonane derivatives. These spirocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional conformations, which can lead to enhanced target selectivity and improved pharmacokinetic properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering practical insights into spectral interpretation and experimental design.

The Significance of the 1-Azaspiro[4.4]nonane Core

The 1-azaspiro[4.4]nonane ring system is a privileged structural motif found in a variety of biologically active natural products and synthetic compounds.[2] Notably, it forms the core of the Cephalotaxus alkaloids, such as cephalotaxine, which have demonstrated potent antiproliferative activities.[3] Homoharringtonine, an ester derivative of cephalotaxine, has even been approved for the treatment of chronic myeloid leukemia.[3] The therapeutic potential of these compounds has driven the development of novel synthetic methodologies, including domino radical bicyclization, to access a diverse range of 1-azaspiro[4.4]nonane derivatives.[3][4]

The unique spirocyclic nature of the 1-azaspiro[4.4]nonane framework imparts a rigid, three-dimensional structure that is distinct from simpler, non-spirocyclic amines. This defined spatial arrangement of substituents is crucial for specific interactions with biological targets, such as nicotinic acetylcholine receptors (nAChRs), making these compounds promising candidates for the treatment of cognitive and neurological disorders.[1]

A thorough understanding of the spectroscopic properties of this scaffold is paramount for unambiguous structure determination, confirmation of synthetic success, and the establishment of structure-activity relationships (SAR).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Spirocyclic Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and 1-azaspiro[4.4]nonane derivatives are no exception. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, stereochemistry, and electronic environment of the atoms within the molecule.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectra of 1-azaspiro[4.4]nonane derivatives can appear complex due to the overlapping signals of the methylene protons in the two five-membered rings. However, a systematic approach, often aided by two-dimensional (2D) NMR techniques, allows for complete assignment.

Key Considerations for ¹H NMR Analysis:

  • Chemical Shift Ranges: The protons on the carbon atoms adjacent to the nitrogen (the α-carbons) are deshielded due to the electron-withdrawing effect of the nitrogen atom and typically resonate at a lower field (further downfield) than other alkane protons.[5]

  • Signal Multiplicity: The coupling patterns (splitting) of the signals provide information about the number of neighboring protons.

  • Diastereotopicity: The methylene protons on the rings are often diastereotopic, meaning they are in different chemical environments and will appear as distinct signals with coupling to each other (geminal coupling).

  • 2D NMR Techniques: For unambiguous assignment, especially in complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[6] COSY reveals proton-proton coupling networks, while HSQC correlates protons directly to the carbons they are attached to.[6]

Illustrative ¹H NMR Data for a 1-Azaspiro[4.4]nonane Derivative:

Proton Typical Chemical Shift (ppm) Multiplicity Notes
N-HBroad singletCan be exchanged with D₂O, causing the signal to disappear.[5] The chemical shift is highly dependent on solvent and concentration.[7]
Protons on Cα to Nitrogen2.3 - 3.0MultipletDeshielded by the adjacent nitrogen atom.[7]
Other Ring Protons1.5 - 2.5MultipletOften results in a complex, overlapping region.

Note: Specific chemical shifts will vary depending on the substituents on the ring system.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments in the molecule.

Key Considerations for ¹³C NMR Analysis:

  • Chemical Shift Ranges: Carbons directly attached to the nitrogen atom are deshielded and typically appear in the 40-70 ppm range.[8] The spiro carbon, being a quaternary carbon, will have a distinct chemical shift and can be identified by its lack of a signal in a DEPT-135 experiment.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are useful for distinguishing between CH, CH₂, and CH₃ groups.

Representative ¹³C NMR Data for a 1-Azaspiro[4.4]nonane Derivative:

Carbon Typical Chemical Shift (ppm) Notes
Spiro Carbon (C5)60 - 80Quaternary carbon, signal absent in DEPT-135.
Carbons α to Nitrogen40 - 70Deshielded by the nitrogen atom.[8]
Other Ring Carbons20 - 40In the typical aliphatic carbon region.

Note: The presence of substituents can significantly alter these chemical shifts.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For 1-azaspiro[4.4]nonane derivatives, IR spectroscopy is particularly useful for confirming the presence of the N-H bond in secondary amines and identifying functional groups on substituents.

Characteristic IR Absorptions for 1-Azaspiro[4.4]nonane Derivatives:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity/Shape
N-H (Secondary Amine)Stretch3300 - 3500[5]Single, sharp, and less intense than an O-H band.[5][9]
C-N (Aliphatic Amine)Stretch1020 - 1250[9]Medium to weak.[9]
C-H (sp³ hybridized)Stretch2800 - 3000Strong.
N-H (Secondary Amine)Bend (Wag)665 - 910[9]Strong and broad.[9]

Experimental Protocol for Acquiring IR Spectra:

A common method for preparing solid samples for IR analysis is the KBr pellet technique.

  • Sample Preparation: Grind a small amount of the 1-azaspiro[4.4]nonane derivative with dry potassium bromide (KBr) in a mortar and pestle.

  • Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) and electron ionization (EI) are common techniques used for the analysis of 1-azaspiro[4.4]nonane derivatives.

Key Aspects of Mass Spectrometric Analysis:

  • Molecular Ion Peak (M⁺): The molecular ion peak provides the molecular weight of the compound. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[10] This is a useful diagnostic for 1-azaspiro[4.4]nonane derivatives.

  • Fragmentation Pathways: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for cyclic amines involve cleavage of the bonds alpha to the nitrogen atom. The fragmentation patterns can be complex but are often characteristic of the specific derivative.[11][12]

Experimental Protocol for ESI-MS:

  • Sample Preparation: Dissolve a small amount of the 1-azaspiro[4.4]nonane derivative in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.[13]

  • Infusion: Infuse the sample solution directly into the mass spectrometer's electrospray source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualizing a Key Fragmentation Pathway:

Fragmentation cluster_M Molecular Ion [M]⁺ cluster_F1 Fragment Ion 1 M [1-Azaspiro[4.4]nonane]⁺ F1 Loss of C₂H₅ radical M->F1 α-cleavage

Conclusion

The structural characterization of 1-azaspiro[4.4]nonane derivatives relies on the synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous determination of the molecular structure. A thorough understanding of the principles and characteristic spectral features discussed in this guide will empower researchers to confidently identify and characterize these important molecules, paving the way for further advancements in drug discovery and development.

References

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21254–21266. [Link]

  • Kuzhelev, Y. V., Tikhonov, A. I., Kirilyuk, I. A., Gritsan, N. P., & Konchenko, S. N. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2044. [Link]

  • Kuzhelev, Y. V., Tikhonov, A. I., Kirilyuk, I. A., Gritsan, N. P., & Konchenko, S. N. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. National Institutes of Health. [Link]

  • (2026, February 7). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Kuzhelev, Y. V., Tikhonov, A. I., Kirilyuk, I. A., Gritsan, N. P., & Konchenko, S. N. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2044. [Link]

  • Spectroscopy of Amines. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

  • O'Driscoll, D., O'Daly, J. P., Furey, A., & James, K. J. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry, 38(11), 1177–1188. [Link]

  • IR: amines. (n.d.). University of Colorado Boulder. [Link]

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21254–21266. [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

  • The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. (n.d.). SciSpace. [Link]

  • Ikeda, M., Matsubayashi, K., Imoto, T., & Kitao, K. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES, 38(6), 1237. [Link]

  • 1-Azaspiro(4.4)nonane. (n.d.). PubChem. [Link]

  • 1-Oxa-6-azaspiro[4.4]nonane. (n.d.). PubChem. [Link]

  • Yadav, V. K., & Singh, J. (2006). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. Journal of Fluorescence, 16(2), 209–217. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). University of Alabama at Birmingham. [Link]

  • Cativiela, C., Diaz-de-Villegas, M. D., Garcia, J. I., & Mayoral, J. A. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1221. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2019, December 31). Chemistry LibreTexts. [Link]

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Exploratory

The Azaspiro[4.4]nonane Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emergence of a Versatile Heterocyclic Scaffold The azaspiro[...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

The azaspiro[4.4]nonane core, a unique bicyclic system featuring a spirocyclic carbon atom shared by a pyrrolidine ring and a cyclopentane ring, has emerged as a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a distinct advantage in the design of novel therapeutic agents, often leading to enhanced target selectivity and improved pharmacokinetic profiles when compared to more planar structures. The strategic placement of the nitrogen atom within this framework, at either the 1- or 2-position, profoundly influences the molecule's biological activity, giving rise to a diverse array of pharmacological properties. This guide provides a comprehensive technical overview of the significant biological activities associated with azaspiro[4.4]nonane compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to elucidate their therapeutic potential.

Anticancer Activity: From Natural Products to Novel Derivatives

The 1-azaspiro[4.4]nonane skeleton is a key structural feature in a number of biologically active natural products, most notably the Cephalotaxus alkaloids. These compounds have demonstrated potent antiproliferative effects against a variety of cancer cell lines, establishing this scaffold as a promising starting point for the development of new anticancer agents.

Mechanism of Action: Inhibition of Protein Synthesis and Induction of Apoptosis

A prominent example of a 1-azaspiro[4.4]nonane-containing anticancer agent is Homoharringtonine (HHT), an ester of cephalotaxine. HHT is an approved therapeutic for chronic myeloid leukemia (CML)[1]. Its primary mechanism of action involves the inhibition of protein synthesis by preventing the elongation of the nascent polypeptide chain on the ribosome[1]. This disruption of protein production ultimately leads to the potent inhibition of cell growth, cell cycle arrest, and the induction of apoptosis (programmed cell death) in cancer cells, particularly in acute myeloid leukemia (AML) cells[1].

The induction of apoptosis is a critical hallmark of effective anticancer therapies. The following diagram illustrates the general workflow for assessing apoptosis using the Annexin V staining assay, a standard and reliable method in the field.

cluster_workflow Experimental Workflow: Annexin V Apoptosis Assay A 1. Cell Culture & Treatment - Seed cancer cells - Treat with azaspiro[4.4]nonane compound B 2. Cell Harvesting - Collect both adherent and floating cells A->B C 3. Washing - Wash cells with PBS B->C D 4. Staining - Resuspend cells in Annexin V binding buffer - Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubation - Incubate in the dark at room temperature D->E F 6. Flow Cytometry Analysis - Analyze stained cells to quantify apoptotic populations E->F cluster_gaba GABA(A) Receptor Signaling GABA GABA Receptor GABA(A) Receptor (Ligand-gated ion channel) GABA->Receptor Chloride Cl- influx Receptor->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability AnticonvulsantEffect Anticonvulsant Effect ReducedExcitability->AnticonvulsantEffect Azaspiro Azaspiro[4.4]nonane Derivative (Positive Allosteric Modulator) Azaspiro->Receptor enhances GABA binding/effect

Caption: Simplified signaling pathway of GABA(A) receptor modulation.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of 2-azaspiro[4.4]nonane-1,3-dione derivatives is significantly influenced by the nature of the substituent at the imide nitrogen atom and the size of the cycloalkyl ring.

  • Substituents on the Aryl Ring: The presence and position of substituents on an N-phenylamino moiety can dramatically alter activity. For instance, the introduction of fluoro or trifluoromethyl groups to the aryl ring has been shown to enhance anticonvulsant efficacy compared to chloro, methoxy, or methyl analogs.[2]

  • Linker between the Spirocore and Aryl Ring: The nature of the linker connecting the spirocyclic core to an aromatic ring is crucial. An imine (-NH-) linker has been shown to increase anticonvulsant activity in comparison to a methylene (-CH2-) linker.[3][4]

  • Size of the Cycloalkyl Ring: The size of the cycloalkyl system attached to the spiro carbon atom also plays a role, with the cyclopentyl system of the azaspiro[4.4]nonane often conferring different activity profiles compared to the cyclohexyl system of the azaspiro[4.5]decane.[3]

Quantitative Data: Anticonvulsant Activity of 2-Azaspiro[4.4]nonane Derivatives

The following table presents the median effective dose (ED50) of selected N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, which are standard models for evaluating anticonvulsant activity.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione76.27>300[5]
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione100 (mice), 30 (rats)>300[6][7]
Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Animal Preparation: Use male albino mice (20-25 g) or Wistar rats (100-150 g). Acclimate the animals to the laboratory conditions for at least 3 days prior to the experiment.

  • Compound Administration: Administer the test azaspiro[4.4]nonane compound, a vehicle control, and a positive control (e.g., phenytoin) to different groups of animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Pre-treatment Time: Allow for a predetermined period for the compound to reach its peak effect (typically 30-60 minutes).

  • Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) through corneal or ear-clip electrodes using an electroconvulsometer.

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection. Calculate the percentage of protection in each group and determine the ED50 value.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Azaspiro[4.4]nonane derivatives have been investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs).[1][8] These receptors are ligand-gated ion channels that play a crucial role in various neurological processes, and their modulation holds therapeutic promise for cognitive disorders and neurodegenerative diseases.

Mechanism of Action: Agonism at nAChRs

As agonists, these azaspiro compounds bind to and activate nAChRs, mimicking the effect of the endogenous neurotransmitter acetylcholine. This activation leads to the opening of the ion channel and an influx of cations (primarily Na+ and Ca2+), resulting in depolarization of the neuron and the propagation of a nerve impulse. The influx of calcium can also trigger various downstream signaling cascades.

The following diagram provides a simplified representation of nAChR activation and its downstream effects.

cluster_nachr Nicotinic Acetylcholine Receptor (nAChR) Signaling Agonist Azaspiro[4.4]nonane Agonist Receptor nAChR (Ligand-gated ion channel) Agonist->Receptor IonInflux Na+ / Ca2+ Influx Receptor->IonInflux Depolarization Neuronal Depolarization IonInflux->Depolarization Signal Signal Transduction IonInflux->Signal Ca2+ signaling Depolarization->Signal Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release, Gene Expression) Signal->Downstream

Caption: Simplified signaling pathway of nAChR activation by an agonist.

Experimental Protocol: Radioligand Binding Assay for nAChRs

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a tissue source rich in nAChRs (e.g., rat brain) or from a cell line overexpressing the receptor subtype of interest.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for nAChRs (e.g., [3H]epibatidine or [3H]cytisine), and varying concentrations of the unlabeled azaspiro[4.4]nonane compound (the competitor).[9]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant), which reflects the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Antimicrobial and Antiviral Activities: An Emerging Frontier

The azaspiro[4.4]nonane scaffold and its derivatives have also demonstrated promising antimicrobial and antiviral activities, representing a growing area of research.

Antimicrobial Activity

Certain 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[8] The exact mechanism of action for the antimicrobial effects of these compounds is still under investigation but may involve the disruption of essential cellular processes in the bacteria.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound TypeTarget OrganismMIC (µg/mL)Reference
Spiroaminopyran derivativesStaphylococcus aureus32[10]
Streptococcus pyogenes64[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the target microorganism (e.g., to a 0.5 McFarland standard).

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a serial two-fold dilution of the azaspiro[4.4]nonane compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control well (microorganism without the compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity

Derivatives of the related azaspiro[4.5]decane scaffold have shown activity against human coronavirus.[2] The mechanism of action for these antiviral effects is an active area of investigation, with some studies suggesting that these compounds may inhibit viral replication.[2] While data specific to azaspiro[4.4]nonane is more limited, the findings for the larger ring system suggest that this class of compounds warrants further exploration as potential antiviral agents. Some azaspiro dihydrotriazines have shown antiviral activity against influenza viruses by targeting the host factor dihydrofolate reductase (DHFR).[3][5]

Other Notable Biological Activities

Beyond the major areas discussed above, azaspiro[4.4]nonane and related azaspiro compounds have shown potential in other therapeutic areas, including neuroprotection and anti-inflammatory applications.

  • Neuroprotective Effects: The modulation of nicotinic acetylcholine receptors by azaspiro[4.4]nonane derivatives suggests a potential for neuroprotective effects, as nAChR activation is implicated in neuroprotective signaling pathways.[8] Additionally, the ability of some sigma-1 receptor ligands, a class that includes some azaspiro[4.5]decane derivatives, to modulate cellular stress responses points towards a potential role in neuroprotection.[1]

  • Anti-inflammatory Activity: Certain azaspiranes have demonstrated potent anti-inflammatory and immunomodulatory activities.[9] The mechanism appears to be novel and does not involve the inhibition of common inflammatory mediators like cyclooxygenase or 5-lipoxygenase, nor the transcription factor NF-κB.[9]

Conclusion and Future Directions

The azaspiro[4.4]nonane scaffold represents a highly versatile and privileged structure in medicinal chemistry, giving rise to a wide spectrum of biological activities. The distinct pharmacological profiles of 1-azaspiro and 2-azaspiro derivatives underscore the critical importance of subtle structural modifications in determining the therapeutic potential of these compounds. While significant progress has been made in understanding the anticancer and anticonvulsant properties of azaspiro[4.4]nonane derivatives, their potential as modulators of nicotinic acetylcholine receptors, as well as their antimicrobial, antiviral, neuroprotective, and anti-inflammatory activities, are exciting and rapidly developing areas of research.

Future efforts in this field will likely focus on:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways involved in the less-explored biological activities is crucial for rational drug design.

  • Expansion of Structure-Activity Relationship Studies: The synthesis and biological evaluation of a wider and more diverse range of azaspiro[4.4]nonane derivatives will be essential for refining SAR and optimizing potency and selectivity.

  • Exploration of Novel Therapeutic Applications: The diverse biological activities of this scaffold suggest that it may hold promise for the treatment of a wide range of diseases beyond those already investigated.

The continued exploration of the rich chemical space offered by the azaspiro[4.4]nonane framework holds significant promise for the discovery and development of novel and effective therapeutic agents to address unmet medical needs.

References

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  • Obniska, J., & Kamiński, K. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Il Farmaco, 60(6-7), 573-582.
  • Wana, Y., et al. (2018). Nicotinic acetylcholine receptor (nAChR) signaling pathways. [Diagram]. ResearchGate. Retrieved from [Link]

  • Akaike, A., et al. (2010). Mechanisms of neuroprotective effects of nicotine and acetylcholinesterase inhibitors: role of alpha4 and alpha7 receptors in neuroprotection. Journal of Molecular Neuroscience, 40(1-2), 211-216.
  • Griswold, D. E., et al. (1998). Evaluation of the cutaneous anti-inflammatory activity of azaspiranes.
  • Obniska, J., et al. (2006). Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. European Journal of Medicinal Chemistry, 41(7), 884-891.
  • Obniska, J., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. European Journal of Medicinal Chemistry, 41(5), 669-675.
  • Tonelli, M., et al. (2018). Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). European Journal of Medicinal Chemistry, 155, 341-354.
  • Abdel-Maksoud, M. S., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Biological Evaluation as Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795.
  • Sabour, R., et al. (2018). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Galen Medical Journal, 7, e1084.
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  • Wang, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5485.
  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21538-21548.
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Foundational

Technical Deep Dive: The 1-Azaspiro[4.4]nonane Scaffold

The 1-azaspiro[4.4]nonane ring system represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Most notably, it...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-azaspiro[4.4]nonane ring system represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Most notably, it serves as the structural core of the Cephalotaxus alkaloids (e.g., Cephalotaxine and Homoharringtonine), which are critical in the treatment of myeloid leukemias.[1][2]

This technical guide dissects the structural properties, synthetic accessibility, and therapeutic utility of this scaffold, designed for researchers in drug discovery.[3]

Structural Architecture & Stereochemical Analysis

The 1-azaspiro[4.4]nonane system consists of a pyrrolidine ring fused to a cyclopentane ring at a single quaternary carbon (the spiro center). Unlike fused bicyclic systems (e.g., indolizines), the spiro-linkage enforces a rigid, orthogonal orientation between the two rings.

Key Structural Features[3][4][5][6]
  • Rigidity: The spiro carbon locks the two five-membered rings into a specific 3D conformation, reducing the entropic penalty upon binding to biological targets (e.g., the ribosomal A-site for Homoharringtonine).

  • Vectorial Projection: The nitrogen atom at position 1 allows for specific vectoral projection of substituents, crucial for interacting with hydrogen-bond donors/acceptors in receptor pockets (e.g., nAChR).

  • Chirality: The spiro center is stereogenic. In natural products like (-)-cephalotaxine, the absolute configuration at the spiro center controls the overall topology of the molecule.

Quantitative Comparison: 1-Aza vs. 2-Aza Isomers

While both isomers exist, the 1-aza variant is chemically distinct due to the proximity of the nitrogen to the spiro center.

Feature1-Azaspiro[4.4]nonane2-Azaspiro[4.4]nonane
Nitrogen Position Adjacent to spiro carbon (

)
Separated by one carbon (

)
Basicity (

)
Generally lower due to steric crowdingTypical secondary amine (~10-11)
Primary Natural Source Cephalotaxus alkaloidsLess common in major alkaloids
Key Clinical Drug Homoharringtonine (Omacetaxine)None (mostly preclinical)

Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8][9][10]

A. Oncology: The Cephalotaxine Class

The most authoritative application of this scaffold is in Omacetaxine mepesuccinate (Synribo) , a semi-synthetic derivative of Homoharringtonine approved by the FDA for Chronic Myeloid Leukemia (CML).

  • Mechanism: It binds to the A-site cleft of the eukaryotic large ribosomal subunit (60S), inhibiting the initial elongation step of protein synthesis.

  • Role of the Scaffold: The 1-azaspiro[4.4]nonane core positions the ester side chain correctly to interfere with aminoacyl-tRNA binding.

B. Neuroscience: nAChR Agonists

Synthetic derivatives of 1-azaspiro[4.4]nonane have shown high affinity for neuronal nicotinic acetylcholine receptors (nAChRs) , particularly the


 and 

subtypes. The rigid spiro-amine mimics the quaternary ammonium of acetylcholine but with improved metabolic stability and blood-brain barrier (BBB) penetration.
C. Angiogenesis Inhibition

Azaspirene , a fungal metabolite containing a 1-oxa-7-azaspiro[4.4]nonane framework (a structural analog), inhibits endothelial migration induced by VEGF.[4] This highlights the scaffold's utility in targeting protein-protein interactions.

Synthetic Methodologies

Constructing the quaternary spiro center with stereocontrol is the primary synthetic challenge. Three authoritative strategies dominate the literature:

Strategy 1: Semipinacol Rearrangement (Stereoselective)

Used in the total synthesis of (-)-cephalotaxine.[5][6]

  • Logic: Generates the spiro center by rearranging a fused bicyclic alcohol.

  • Advantage: High enantioselectivity when chiral auxiliaries or catalysts are used.

Strategy 2: Intramolecular Nitrone Cycloaddition
  • Logic: An alkenyl-substituted cyclic nitrone undergoes thermal [3+2] cycloaddition to form an isoxazolidine, which is then reduced to the spiro-amine.[7]

  • Advantage: Rapid assembly of the core from linear precursors.

Strategy 3: Domino Radical Bicyclization (Modern & Efficient)
  • Logic: Uses an alkoxyaminyl radical to trigger a cascade cyclization.[1][8]

  • Advantage: One-pot formation of both rings and the spiro center.

Visualizing the Synthetic Logic

The following diagram illustrates the Domino Radical Bicyclization pathway, a preferred method for rapidly accessing the core library for SAR studies.

RadicalBicyclization Start O-Benzyl Oxime Ether (Precursor) RadicalGen Radical Generation (AIBN/Bu3SnH) Start->RadicalGen Initiation Cyclization1 5-exo-trig Cyclization (Forms Ring A) RadicalGen->Cyclization1 Aryl/Vinyl Radical Intermediate Alkoxyaminyl Radical (N-O• Species) Cyclization1->Intermediate C-C Bond Formed Cyclization2 Intramolecular Capture (Forms Ring B) Intermediate->Cyclization2 Radical Attack on Alkene Product 1-Azaspiro[4.4]nonane (Target Scaffold) Cyclization2->Product Final H-Abstraction

Caption: Mechanistic flow of the domino radical bicyclization to construct the 1-azaspiro[4.4]nonane core.

Detailed Experimental Protocol

Method: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis

This protocol is adapted from the work of Guerrero-Caicedo et al. (2019), validated for generating trans-configured spirocycles.

Reagents & Equipment
  • Substrate: O-benzyl oxime ether (containing an alkenyl moiety and a radical precursor like aryl bromide).[1][2][8]

  • Radical Initiator: 1,1'-Azobis(cyclohexanecarbonitrile) (ACCN) or AIBN.

  • Propagator: Tributyltin hydride (

    
    ).[2][9]
    
  • Solvent: Degassed Cyclohexane (HPLC grade).

  • Apparatus: Schlenk line or sealed pressure tube, argon atmosphere.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the O-benzyl oxime ether substrate (1.0 equiv, e.g., 0.3 mmol) in anhydrous, degassed cyclohexane (concentration ~0.02 M to favor intramolecular reaction over intermolecular polymerization).

    • Note: High dilution is critical to prevent oligomerization.

  • Addition of Reagents:

    • Add

      
        (1.2 equiv) via syringe under a positive pressure of argon.
      
    • Add the radical initiator AIBN (0.2 equiv).

  • Reaction Initiation:

    • Heat the mixture to reflux (80°C) .

    • Alternative: For thermally sensitive substrates, use

      
       (triethylborane) at room temperature with air injection as the initiator.
      
  • Monitoring:

    • Monitor reaction progress via TLC (typically 2-4 hours). The disappearance of the starting bromide/iodide indicates completion of the first radical generation step.

  • Work-up & Purification:

    • Cool the reaction to room temperature.

    • Add a 10% aqueous solution of KF (Potassium Fluoride) and stir for 30 minutes. Reason: This precipitates the tin residues as insoluble polymeric tributyltin fluoride.

    • Filter the resulting white solid through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.[7]

    • Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[2]

  • Characterization:

    • Verify the spiro-structure using 1H-NMR and 13C-NMR. Look for the quaternary carbon signal (typically 60-80 ppm) and the diastereomeric ratio (trans/cis).

Biological Signaling Pathway: Homoharringtonine[4][5]

Understanding how this scaffold translates to clinical efficacy requires mapping the signaling cascade in CML cells.

HHT_Pathway Drug Homoharringtonine (1-Azaspiro scaffold) Target 60S Ribosomal Subunit (A-site Cleft) Drug->Target Binds Action Inhibition of Protein Synthesis Target->Action Blocks Elongation Effect1 Depletion of Short-lived Oncoproteins (Mcl-1, c-Myc, Cyclin D1) Action->Effect1 Translational Arrest Effect2 Mitochondrial Apoptosis Pathway Effect1->Effect2 Loss of Survival Signals Outcome CML Cell Death Effect2->Outcome Caspase Activation

Caption: Mechanism of Action of Homoharringtonine (Omacetaxine) in Chronic Myeloid Leukemia.[2]

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Source: ACS Omega, 2019.[1][9] URL:[Link]

  • Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. Source: Heterocycles, 2005.[5][10] URL:[Link][10][11]

  • Cephalotaxus Alkaloids: Biological Activity and Synthesis. Source: The Alkaloids: Chemistry and Biology, 2012 (via PubMed). URL:[Link]

  • Azaspirene: a novel angiogenesis inhibitor containing a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton. Source:[4] Organic Letters, 2002.[4] URL:[Link]

  • Omacetaxine mepesuccinate (Synribo) for the treatment of chronic myeloid leukemia. Source: FDA / NIH DailyMed. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of Spirocyclic Amines for Drug Discovery Professionals

Introduction: The Double-Edged Sword of Spirocyclic Amines in Medicinal Chemistry The Rise of 3D Scaffolds: Why Spirocycles? In the modern era of drug discovery, the pursuit of novel chemical matter has led researchers t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Spirocyclic Amines in Medicinal Chemistry

The Rise of 3D Scaffolds: Why Spirocycles?

In the modern era of drug discovery, the pursuit of novel chemical matter has led researchers to "escape from flatland"—a strategic shift away from planar, aromatic structures towards more three-dimensional molecular architectures.[1] Spirocyclic scaffolds are at the forefront of this movement.[1][2] Their defining feature, a single atom shared between two rings, locks the molecule into a rigid, well-defined three-dimensional orientation.[3] This structural rigidity can lead to significant improvements in key drug-like properties, including:

  • Enhanced Potency and Selectivity: By pre-organizing functional groups in a specific spatial arrangement, spirocycles can optimize interactions with a biological target while minimizing off-target effects.[3][4]

  • Improved Physicochemical Properties: The introduction of spirocyclic systems often increases the fraction of sp3-hybridized carbons (Fsp3), which has been correlated with higher clinical success rates.[3] This can modulate properties like aqueous solubility, lipophilicity (logP), and metabolic stability.[3][4][5]

  • Access to Novel IP Space: Their unique structures provide a pathway to new and patentable chemical entities.[5]

The Amine Functional Group: A Source of Potency and Hazard

The incorporation of an amine functional group into a spirocyclic scaffold is a common strategy in medicinal chemistry. Amines can act as key hydrogen bond donors or acceptors, or exist as protonated species that form critical salt-bridge interactions within a target's binding site. However, the very properties that make amines valuable—their basicity and nucleophilicity—also render them a potential source of chemical and biological hazards. Exposure can lead to health issues ranging from skin and respiratory irritation to more severe effects like chemical burns or systemic toxicity.[6]

Scope of This Guide

This guide provides a comprehensive framework for the safe handling of spirocyclic amines in a research and development setting. It is designed for laboratory professionals who, while experts in their scientific domain, require a self-validating system of protocols to mitigate the risks associated with these potent and reactive molecules. We will move beyond simply listing procedures to explain the causality behind them, grounding every recommendation in established safety principles and authoritative data.

Foundational Principles of Hazard Assessment

Before any new spirocyclic amine is brought into the laboratory, a thorough hazard assessment is mandatory. This process goes beyond a cursory glance at the Safety Data Sheet (SDS) and involves a critical evaluation of the molecule's structure and potential reactivity.

Understanding the Intrinsic Hazards: Beyond the SDS

While the SDS is the starting point, many novel compounds will lack comprehensive toxicological data.[7] Therefore, scientists must learn to predict potential hazards. For spirocyclic amines, key concerns include:

  • Corrosivity/Irritation: Amines are basic and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[6]

  • Toxicity: The toxicological profile can vary widely. Some spirocyclic amines are known to be harmful if swallowed, inhaled, or absorbed through the skin.[8][9] Certain classes, like those containing a cyclic imine moiety, can exhibit high acute toxicity.[10]

  • Sensitization: Some amines can cause allergic skin reactions upon repeated exposure.[8][9]

  • Systemic Effects: Depending on the overall structure, potential long-term effects could include reproductive toxicity or damage to specific organs.[8][9]

  • Aquatic Toxicity: Many amine compounds are very toxic to aquatic life.[8][9][11]

Data Table: Toxicological Profiles of Representative Spirocyclic Amines

The following table summarizes hazard information from published Safety Data Sheets for representative spirocyclic amines. This data should be used as a guide to anticipate the potential hazards of novel analogues.

Compound NameCAS NumberKey HazardsHazard Statement Codes
Spiroxamine118134-30-8Harmful if swallowed, in contact with skin, or if inhaled; Causes skin irritation; May cause an allergic skin reaction; Suspected of damaging the unborn child; May cause damage to eyes through prolonged or repeated exposure; Very toxic to aquatic life.[8][9]H302, H312, H332, H315, H317, H361d, H373, H410
Spiro[2.4]heptan-5-amine hydrochloride2387601-08-1The toxicological properties of this substance have not been thoroughly investigated. Assumed to be hazardous. Avoid contact with skin and eyes; Avoid inhalation.[7]Not classified, handle with caution.
SPIRO[3.5]NONAN-7-AMINE HCL1956326-79-6Harmful if swallowed; Causes skin irritation; Causes serious eye irritation.[12]H302, H315, H319

Engineering Controls and Personal Protective Equipment (PPE): The First Lines of Defense

The foundation of safe chemical handling is a hierarchy of controls that prioritizes eliminating the hazard. When that is not possible, engineering controls and PPE are used to create barriers between the researcher and the chemical.

The Primacy of Ventilated Enclosures

All manipulations of spirocyclic amines, especially volatile compounds or fine powders, must be conducted within a properly functioning and certified chemical fume hood.[13][14] This is non-negotiable. A fume hood minimizes respiratory exposure by drawing vapors and dust away from the user's breathing zone.[14]

Selecting the Appropriate PPE: A Self-Validating Protocol

PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific chemical and procedure.

  • Hand Protection: No single glove material is impervious to all chemicals.[15] For amines, nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or situations with a high risk of splash, heavier-duty gloves such as neoprene or butyl rubber should be considered.[16][17] Causality: The choice of glove is dictated by its resistance to permeation by the specific amine or solvent being used. Always consult the glove manufacturer's compatibility chart and inspect gloves for tears or holes before each use.[18]

  • Eye and Face Protection: Chemical splash goggles are mandatory whenever spirocyclic amines are handled.[14][19] Standard safety glasses do not provide adequate protection from splashes.[19] For procedures involving a significant risk of splashing or pressure buildup (e.g., large-scale reactions, quenching reactive mixtures), a full-face shield should be worn in addition to chemical splash goggles.[15][17]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect the skin from accidental contact.[13] For larger-scale operations, a chemical-resistant apron or suit may be necessary.[17][20] Do not wear laboratory coats outside of the laboratory to prevent the spread of contamination.[15]

PPE Selection Matrix
TaskMinimum Required PPERecommended for Higher Risk
Weighing Solids Nitrile Gloves, Lab Coat, Chemical Splash GogglesDouble gloves, face shield
Transferring Liquids Nitrile Gloves, Lab Coat, Chemical Splash GogglesChemical-resistant apron, face shield
Running Reactions Nitrile Gloves, Lab Coat, Chemical Splash GogglesNeoprene/Butyl gloves, face shield
Work-up/Purification Nitrile Gloves, Lab Coat, Chemical Splash GogglesChemical-resistant apron, face shield
Handling Waste Nitrile Gloves, Lab Coat, Chemical Splash GogglesHeavy-duty gloves (e.g., Butyl)

Standard Operating Procedures (SOPs) for Routine Handling

Adherence to validated SOPs minimizes the potential for error and exposure.

Protocol: Weighing and Transfer of Solid Spirocyclic Amines
  • Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place the chemical container, a clean weigh boat or vial, spatula, and a labeled receiving flask inside the fume hood.

  • Dispensing: Carefully open the chemical container inside the hood. Use a clean spatula to transfer the approximate amount of solid to the weigh boat. Immediately and securely close the primary container.

  • Weighing: If the balance is outside the hood, close the sash, remove the covered weigh boat, weigh it, and promptly return it to the hood. Rationale: This minimizes the time the chemical is in the open lab environment. For highly toxic or potent compounds, use a balance located inside an enclosure or fume hood.

  • Transfer: Carefully transfer the weighed solid into the receiving flask.

  • Decontamination: Lightly rinse the spatula and weigh boat with a suitable solvent (e.g., ethanol or acetone) into a designated waste container.

Workflow Diagram: Safe Handling of a Novel Spirocyclic Amine

The following diagram illustrates the critical safety checkpoints from compound reception to experimental use.

SafeHandlingWorkflow cluster_prep Preparation & Assessment cluster_exp Experimental Execution (in Fume Hood) cluster_post Post-Experiment A Receive New Spirocyclic Amine B Log into Inventory A->B C Conduct Hazard Assessment (SDS/Literature) B->C D Define PPE & Handling Protocol C->D E Don Required PPE D->E Proceed to Experiment F Weigh & Prepare Reagent E->F G Perform Reaction / Experiment F->G H Quench & Work-up G->H I Segregate & Label Chemical Waste H->I J Decontaminate Glassware & Surfaces H->J K Store Unused Amine Properly H->K L Remove PPE & Wash Hands J->L

Caption: Workflow for the safe handling of a new spirocyclic amine.

Safe Storage and Waste Management

Storage Protocols: Ensuring Chemical Stability and Preventing Incompatible Mixing

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

  • Location: Store spirocyclic amines in a cool, dry, and well-ventilated area.[6]

  • Containers: Keep containers tightly sealed to prevent the release of vapors and protect from moisture and air.[6][7] Containers must be clearly and accurately labeled.[21]

  • Segregation: Store amines away from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[6][21]

Waste Disposal: A Cradle-to-Grave Responsibility

All chemical waste must be treated as hazardous unless proven otherwise. Never dispose of amines down the drain, as they can be highly toxic to aquatic ecosystems.[11]

  • Segregation and Labeling: Collect all spirocyclic amine waste (solids, solutions, and contaminated materials like gloves and paper towels) in designated, leak-proof, and clearly labeled hazardous waste containers.[11][22] Do not mix incompatible waste streams.[22]

  • Decontamination: Decontaminate glassware by rinsing with a suitable solvent into the appropriate hazardous waste container.

  • Disposal: All amine waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[11][22]

Emergency Preparedness and Response

Preparation is key to managing any laboratory incident effectively. Ensure that safety showers, eyewash stations, fire extinguishers, and chemical spill kits are readily accessible and that all personnel are trained in their use.[14]

Protocol: Managing a Small-Scale Spill (<100 mL)
  • Alert: Immediately alert personnel in the vicinity.[23]

  • Evacuate (if necessary): If the amine is highly volatile or toxic, evacuate the immediate area.[24]

  • Protect: Don appropriate PPE, including gloves, goggles, and a lab coat. For volatile amines, respiratory protection may be necessary if you are trained to use it.[23][24]

  • Confine: Confine the spill to a small area using absorbent materials from a spill kit (e.g., vermiculite or sand).[24] Do not use combustible materials like paper towels on spills of oxidizing amines.

  • Neutralize (optional, with caution): For small, non-oxidizing amine spills, a weak acid (like citric acid or sodium bisulfate solution) can be cautiously applied to neutralize the base. This should only be done by trained personnel.

  • Clean-up: Collect the absorbed/neutralized material using a scoop or dustpan, place it in a labeled, sealed plastic bag, and then into a hazardous waste container.[7][25]

  • Decontaminate: Wipe the spill area with a damp cloth, then clean with soap and water. Place all cleaning materials in the hazardous waste container.

Protocol: Response to Personal Exposure
  • Skin Contact: Immediately go to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes.[7][24] Remove any contaminated clothing while flushing.[23][24] Seek immediate medical attention.

  • Eye Contact: Immediately proceed to an emergency eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[7][24] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If symptoms persist or breathing is difficult, seek immediate medical attention.[7]

Emergency Response Flowchart

EmergencyResponse Start INCIDENT OCCURS (Spill or Exposure) IsPersonalExposure Personal Exposure? Start->IsPersonalExposure SkinContact Skin/Clothing Contact IsPersonalExposure->SkinContact Yes IsSpill Chemical Spill? IsPersonalExposure->IsSpill No Flush15min Flush with water for 15+ min Remove contaminated clothing SkinContact->Flush15min EyeContact Eye Contact EyeContact->Flush15min SeekMedical Seek Immediate Medical Attention Flush15min->SeekMedical SpillSize Spill > 100mL or highly hazardous? IsSpill->SpillSize Yes Evacuate EVACUATE AREA Call Emergency Services (911) SpillSize->Evacuate Yes SmallSpillProc Alert Others Don PPE Confine & Clean Up Dispose as HazWaste SpillSize->SmallSpillProc No

Caption: Decision tree for responding to a spirocyclic amine incident.

Conclusion: Fostering a Culture of Safety

Spirocyclic amines are invaluable tools in the quest for new therapeutics. Their unique structural and chemical properties, however, demand a commensurate level of respect and caution. The protocols and principles outlined in this guide are not merely a set of rules but a framework for developing a pervasive culture of safety. By understanding the "why" behind each safety measure—from PPE selection to waste disposal—researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their groundbreaking work.

References

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]

  • Title: Safety Data Sheet | SOL Group Source: SOL Group URL: [Link]

  • Title: General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: What are the Health and Safety Guidelines for Using Amines? Source: Dalchem URL: [Link]

  • Title: Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Amine Disposal For Businesses - Collect and Recycle Source: Collect and Recycle URL: [Link]

  • Title: Spirolides and Cyclic Imines: Toxicological Profile | Request PDF Source: ResearchGate URL: [Link]

  • Title: Oxa-spirocycles: synthesis, properties and applications - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: ResearchGate URL: [Link]

  • Title: Chemical Spill Procedures Source: Princeton University Environmental Health & Safety URL: [Link]

  • Title: Method for treating an amine-containing waste water Source: Google Patents URL
  • Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: Utah State University URL: [Link]

  • Title: Safety First: Essential Guidelines for Handling Research Reagents and Equipment Source: Labiotech.eu URL: [Link]

  • Title: Spirocyclic derivatives as antioxidants: a review Source: RSC Publishing URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf URL: [Link]

  • Title: OSHA Technical Manual (OTM) - Section VIII: Chapter 1 Source: Occupational Safety and Health Administration URL: [Link]

  • Title: Safety data sheet - Spiroxamine Source: CPAchem URL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: DNDi URL: [Link]

  • Title: Stereoselective synthesis and applications of spirocyclic oxindoles Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Current Regulatory Approaches to Dealing with Industrial Chemicals Source: NCBI - NIH URL: [Link]

  • Title: Treatment of amine wastes generated in industrial processes. Source: ResearchGate URL: [Link]

  • Title: Emergency and Spill Response Procedures Source: Auburn University URL: [Link]

  • Title: Safe Laboratory Practices in Chemistry Source: Harvey Mudd College Department of Chemistry URL: [Link]

  • Title: Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia Source: VelSafe URL: [Link]

  • Title: General Lab Safety Procedure Source: Division of Chemistry and Chemical Engineering, Caltech URL: [Link]

  • Title: Emergency response / spill control Source: Health and Safety Executive (HSE) URL: [Link]

  • Title: EVALUATION OF AMINE RECLAIMER OPERATION AND WASTE DISPOSAL FROM POST-COMBUSTION CO2 CAPTURE Source: Trimeric Corporation URL: [Link]

  • Title: PPE For Chemical Handling With Example Source: Industrial Safety Tips URL: [Link]

  • Title: Hazardous chemicals, activities or devices Source: Society for Science URL: [Link]

  • Title: Research and Development Exemption for New Chemical Review under TSCA Source: US EPA URL: [Link]

  • Title: PPE for Chemical Handling: A Quick Guide Source: Healthy Bean URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Azaspiro[4.4]nonane Derivatives via Domino Radical Bicyclization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Biological Significance The 1-azaspiro[4.4]nonane skeleton is a privileged structural motif found in numerous bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Biological Significance

The 1-azaspiro[4.4]nonane skeleton is a privileged structural motif found in numerous bioactive natural products, most notably the Cephalotaxus alkaloids (e.g., cephalotaxine and homoharringtonine)[1]. These compounds exhibit potent antiproliferative properties and are critical in the treatment of chronic myeloid leukemia[1].

Traditional syntheses of this spirocyclic core rely heavily on ionic strategies, which often require lengthy, multi-step sequences and extensive functional group manipulations. In contrast, domino radical bicyclization offers a highly efficient, atom-economical pathway to construct the complete spirocyclic framework in a single operational step[1]. This application note details the mechanistic rationale, optimized protocols, and troubleshooting steps for synthesizing 1-azaspiro[4.4]nonane derivatives using functionalized O-benzyl oxime ethers.

Mechanistic Principles & Reaction Design

The domino radical cascade is initiated by the generation of an aryl or vinyl radical from an O-benzyl oxime ether precursor containing a halogenated aromatic ring and an alkenyl moiety[1].

Causality in Reagent Selection:

  • Tributyltin hydride (Bu₃SnH): Acts as both the radical chain carrier and the final hydrogen donor[2].

  • Cascade Sequence: The initial aryl radical undergoes a rapid 5-exo-trig cyclization onto the tethered alkene, generating a nucleophilic carbon-centered radical. This intermediate subsequently attacks the oxime ether (C=N bond) via a second 5-exo-trig cyclization[1].

  • Alkoxyaminyl Radical Capture: The second cyclization yields an alkoxyaminyl radical, which abstracts a hydrogen atom from Bu₃SnH to terminate the sequence, yielding the 1-azaspiro[4.4]nonane derivative[1].

Mechanism A O-Benzyl Oxime Ether (Aryl Halide Precursor) B Aryl Radical Generation (Bu3Sn• attack) A->B Initiation C First 5-exo-trig Cyclization (onto alkene) B->C Cyclization 1 I Premature Quenching (Reduced Side Product) B->I Excess Bu3SnH D Carbon-Centered Radical C->D E Second 5-exo-trig Cyclization (onto oxime C=N) D->E Cyclization 2 F Alkoxyaminyl Radical Intermediate E->F G Hydrogen Abstraction (from Bu3SnH) F->G H-donor H 1-Azaspiro[4.4]nonane Derivative G->H Final Product

Mechanistic pathway of domino radical bicyclization to 1-azaspiro[4.4]nonane.

Experimental Protocols

To accommodate different substrate stabilities and diastereoselectivity requirements, two distinct initiation protocols are employed. Every step is designed to be a self-validating system to ensure reproducibility.

Method A: Thermal Initiation (AIBN)

Best for: Robust substrates where thermodynamic control is acceptable[1].

  • Preparation: In an oven-dried round-bottom flask, dissolve the O-benzyl oxime ether precursor (1.0 equiv) in anhydrous cyclohexane to achieve a concentration of 0.02 M[2].

  • Degassing: Sparge the solution with ultra-pure nitrogen gas for 15 minutes. Rationale: Dissolved oxygen acts as a potent radical scavenger and will prematurely terminate the chain reaction[2].

  • Reagent Addition: Add 2,2′-azobisisobutyronitrile (AIBN) (0.2 equiv). Begin heating the mixture to reflux (approx. 90 °C) in a preheated oil bath[2].

  • Controlled Delivery: Add Bu₃SnH (1.5 equiv) via a syringe pump over 1-2 hours. Expert Tip: Slow addition maintains a low steady-state concentration of the tin hydride, preventing premature reduction of the initial aryl radical before the first cyclization can occur[3].

  • Work-up: Once TLC indicates full consumption of the starting material (typically 4-6 hours), cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to isolate the diastereomeric mixture[2].

Method B: Room Temperature Initiation (Et₃B)

Best for: Thermally sensitive substrates and maximizing trans-diastereoselectivity[1].

  • Preparation: Dissolve the precursor (1.0 equiv) in anhydrous toluene (0.02 M)[2].

  • Degassing: Sparge with nitrogen for 15 minutes[2].

  • Initiation: Add Bu₃SnH (1.5 equiv) to the flask. Then, dropwise add triethylborane (Et₃B, 1.0 M in hexanes, 2.0 equiv) at room temperature (25 °C)[2].

  • Reaction: Stir at room temperature open to a nitrogen atmosphere. Rationale: Trace amounts of oxygen are required to auto-oxidize Et₃B and initiate the ethyl radical cycle[2]. Monitor by TLC (typically 2-4 hours).

  • Work-up: Evaporate the solvent under reduced pressure and purify via silica gel chromatography[2].

Workflow Step1 Prepare Substrate O-benzyl oxime ether + Bu3SnH Step2 Degas Solvent (Cyclohexane or Toluene) Step1->Step2 Initiator Choose Initiator Step2->Initiator AIBN Method A: AIBN Reflux (90 °C) Initiator->AIBN Thermal Pathway Et3B Method B: Et3B Room Temp (25 °C) Initiator->Et3B Mild Pathway Purify Flash Column Chromatography (Silica Gel) AIBN->Purify Et3B->Purify Analyze Diastereomer Analysis (trans preference) Purify->Analyze

Experimental workflow comparing AIBN and Et₃B initiation methods.

Data Presentation & Optimization

The choice of initiator profoundly impacts both the yield and the diastereomeric ratio (d.r.) of the final spirocycle.

Table 1: Comparison of Initiation Methods for 1-Azaspiro[4.4]nonane Synthesis
ParameterMethod A (AIBN)Method B (Et₃B)Causality / Scientific Rationale
Temperature 90 °C (Reflux)25 °C (Room Temp)Et₃B generates ethyl radicals at RT via auto-oxidation with trace O₂[2].
Solvent CyclohexaneTolueneToluene provides optimal solubility and radical stabilization at RT[2].
Typical Yield 11 – 45%40 – 67%Lower temperatures reduce competitive side reactions (e.g., premature reduction)[1].
Diastereoselectivity Moderate (trans favored)High (trans favored)RT minimizes thermodynamic equilibration, trapping the kinetic trans product[3].
Troubleshooting Guide
  • Issue: High levels of reduced, uncyclized side products.

    • Cause: Premature quenching of the initial aryl radical by Bu₃SnH before the first 5-exo-trig cyclization can occur[2].

    • Solution: Lower the steady-state concentration of Bu₃SnH by using a slower addition rate (syringe pump) or switching to the Et₃B/toluene system[3].

  • Issue: Low Diastereomeric Ratio (d.r.).

    • Cause: High reaction temperatures (Method A) promote reversibility or thermodynamic equilibration of the radical intermediates[3].

    • Solution: Utilize Method B (Et₃B). The lower temperature kinetically traps the trans-diastereomer, which is sterically favored during the second cyclization step[1].

References

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega. URL:[Link]

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Application

Intramolecular 1,3-dipolar cycloaddition for azaspiro[4.4]nonane synthesis

Application Notes & Protocols Topic: Intramolecular 1,3-Dipolar Cycloaddition for Azaspiro[4.4]nonane Synthesis Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Azaspiro[4.4]non...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Intramolecular 1,3-Dipolar Cycloaddition for Azaspiro[4.4]nonane Synthesis Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Azaspiro[4.4]nonane Scaffold and the Power of Intramolecular Cycloaddition

The azaspiro[4.4]nonane core, a spirocyclic system featuring a pyrrolidine ring fused to a cyclopentane ring at a shared quaternary carbon, is a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, while also improving pharmacokinetic properties compared to more flexible, linear analogues.[1] Derivatives of this scaffold have shown significant promise as modulators of nicotinic acetylcholine receptors (nAChRs), with potential applications in treating cognitive and neurological disorders.[1]

Among the various synthetic strategies to construct this valuable scaffold, the intramolecular 1,3-dipolar cycloaddition of azomethine ylides stands out as a particularly elegant and efficient method.[2] This reaction allows for the stereocontrolled construction of the complex spirocyclic core in a single step, often generating multiple new stereocenters with high precision.[2] This application note provides a detailed overview of the mechanistic principles, experimental protocols, and practical considerations for employing this powerful transformation in the synthesis of azaspiro[4.4]nonane derivatives.

Reaction Mechanism and Design Principles

The intramolecular 1,3-dipolar cycloaddition is a concerted, pericyclic reaction involving a 4π-electron system (the 1,3-dipole) and a 2π-electron system (the dipolarophile). In the context of azaspiro[4.4]nonane synthesis, the key components are an in-situ generated azomethine ylide tethered to an alkene or alkyne dipolarophile.

Generation of the Tethered Azomethine Ylide

A common and effective method for generating the requisite azomethine ylide involves the condensation of an α-amino acid, such as sarcosine or proline, with a carbonyl compound that incorporates a tethered dipolarophile.[3][4][5] The reaction proceeds via a decarboxylative condensation, where the initial iminium species readily loses carbon dioxide to form the transient azomethine ylide. This in-situ generation is critical as azomethine ylides are often unstable.[6]

The choice of the carbonyl precursor is a key design element. For the synthesis of an azaspiro[4.4]nonane system, a cyclopentanone derivative bearing a tethered alkene or alkyne is a suitable starting point.

Azomethine Ylide Generation cluster_0 Precursors Cyclopentanone_alkene Cyclopentanone with alkenyl tether Condensation Condensation & Decarboxylation Cyclopentanone_alkene->Condensation Amino_Acid α-Amino Acid (e.g., Sarcosine) Amino_Acid->Condensation Azomethine_Ylide Tethered Azomethine Ylide (1,3-Dipole) Condensation->Azomethine_Ylide - H₂O - CO₂

Caption: In-situ generation of a tethered azomethine ylide.

The Cycloaddition Step: Stereochemical Considerations

Once formed, the azomethine ylide undergoes a rapid intramolecular [3+2] cycloaddition with the tethered dipolarophile. The stereochemical outcome of this reaction is governed by the geometry of the transition state. For intramolecular reactions, the tether length and the nature of the substituents on both the dipole and dipolarophile play a crucial role in determining which transition state is favored, leading to either endo or exo products.[2][7]

The geometry of the azomethine ylide itself (W-shaped, U-shaped, or S-shaped) also influences the stereochemistry of the newly formed pyrrolidine ring.[2][7] Metal catalysis, particularly with copper(I) or silver(I) complexes and chiral ligands, can exert significant control over the stereochemical course of the reaction, enabling highly enantioselective transformations.[8][9]

Intramolecular Cycloaddition Ylide Tethered Azomethine Ylide TS Concerted Transition State Ylide->TS [3+2] Cycloaddition Product Azaspiro[4.4]nonane Core TS->Product Ring Formation

Caption: The key intramolecular [3+2] cycloaddition step.

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of an azaspiro[4.4]nonane derivative via an intramolecular 1,3-dipolar cycloaddition. Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of a Representative Azaspiro[4.4]nonane Derivative

Materials:

  • Substituted cyclopentanone with an appropriate alkenyl tether

  • Sarcosine (N-methylglycine)

  • Anhydrous toluene or other suitable high-boiling solvent

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the tethered cyclopentanone precursor (1.0 eq) and sarcosine (1.2 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the cyclopentanone precursor.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 110-120 °C for toluene). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, following the disappearance of the starting material. Reaction times can vary from a few hours to 24 hours.[10]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure azaspiro[4.4]nonane product.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

ParameterRecommended ConditionRationale / Notes
Solvent Toluene, XyleneHigh boiling point is required to facilitate the decarboxylative condensation.
Temperature RefluxProvides the thermal energy needed for ylide formation and cycloaddition.
Stoichiometry Slight excess of amino acidA slight excess of the amino acid (e.g., 1.2 eq) ensures complete conversion of the limiting carbonyl compound.
Concentration 0.05 - 0.2 MA balance to favor the intramolecular reaction over potential intermolecular side reactions.
Atmosphere Inert (N₂ or Ar)Recommended to prevent oxidation of sensitive substrates, though not always strictly necessary.

Catalytic Asymmetric Variant: A Note on Enantioselective Synthesis

For applications in drug development, achieving high enantiopurity is often essential. The intramolecular 1,3-dipolar cycloaddition of azomethine ylides is amenable to asymmetric catalysis. This typically involves the use of a metal salt (e.g., Cu(I) or Ag(I) salts) in combination with a chiral ligand.[8][9][11]

Key Components for Asymmetric Synthesis:

  • Metal Precursor: Cu(I) salts like CuOAc or AgOAc are commonly used.[8][9]

  • Chiral Ligand: Chiral phosphine ligands, such as those from the Fesulphos or Segphos families, have proven effective.[8][9]

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or potassium tert-butoxide (KOtBu), is often required to facilitate the formation of the metal-ligand complex and the azomethine ylide.[8]

The optimization of the catalyst system (metal, ligand, base, and solvent) is crucial for achieving high yields and enantioselectivities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient temperature for ylide formation. 2. Decomposition of starting material or product. 3. Inactive catalyst (in asymmetric variants).1. Switch to a higher boiling solvent (e.g., xylene). 2. Lower the reaction temperature and extend the reaction time. 3. Ensure the use of anhydrous and deoxygenated solvents; use freshly prepared or properly stored catalysts.
Poor Diastereoselectivity 1. The reaction is under thermodynamic control, leading to a mixture of isomers. 2. The substrate design does not sufficiently bias one transition state.1. Try running the reaction at a lower temperature, which may favor the kinetically controlled product.[12] 2. Modify the tether length or substituents on the dipolarophile to introduce greater steric bias.
Formation of Intermolecular Side Products 1. Reaction concentration is too high.1. Perform the reaction under high dilution conditions (e.g., <0.01 M) to favor the intramolecular pathway.
Low Enantioselectivity (in Asymmetric Variants) 1. Suboptimal ligand-metal combination. 2. Incorrect base or solvent. 3. Racemization of the product under reaction conditions.1. Screen a panel of chiral ligands and metal precursors. 2. Optimize the base and solvent system; sometimes a switch in solvent polarity can have a dramatic effect. 3. Analyze aliquots of the reaction over time to check if enantioselectivity erodes. If so, shorten the reaction time or lower the temperature.

Conclusion

The intramolecular 1,3-dipolar cycloaddition of azomethine ylides is a robust and highly convergent strategy for the synthesis of the medicinally important azaspiro[4.4]nonane scaffold. Its ability to rapidly build molecular complexity and control stereochemistry makes it an invaluable tool for researchers in organic synthesis and drug discovery. By understanding the underlying mechanistic principles and carefully optimizing reaction parameters, this methodology can be effectively applied to generate diverse libraries of novel spirocyclic compounds for biological evaluation.

References

  • Carrillo, R., et al. (2021). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. UAM. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Padwa, A., & Pearson, W. H. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2809. Available at: [Link]

  • Wang, J., et al. (2018). Electron-rich benzofulvenes as effective dipolarophiles in copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. RSC Advances, 8(64), 36573–36577. Available at: [Link]

  • ResearchGate. (2015). Synthesis of novel spiropyrrolidine/pyrrolizine-oxindole scaffolds through 1,3-dipolar cycloadditions. ResearchGate. Available at: [Link]

  • RSC Publishing. (2019). Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones. New Journal of Chemistry. Available at: [Link]

  • Fukuzawa, S., & Oki, H. (2008). Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex. Organic Chemistry Portal. Available at: [Link]

  • Yan, C.-G., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Tetrahedron, 76(22), 131174. Available at: [Link]

  • American Chemical Society. (2014). Catalytic Asymmetric 1,3-Dipolar [3 + 6] Cycloaddition of Azomethine Ylides with 2-Acyl Cycloheptatrienes: Efficient Construction of Bridged Heterocycles Bearing Piperidine Moiety. Journal of the American Chemical Society. Available at: [Link]

  • Wang, L., et al. (2013). Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Molecules, 18(12), 15465–15476. Available at: [Link]

  • RSC Publishing. (2018). A regio- and stereocontrolled approach to the synthesis of 4-CF3-substituted spiro[chromeno[3,4-c]pyrrolidine-oxindoles] via reversible [3+2] cycloaddition of azomethine ylides generated from isatins and sarcosine to 3-nitro-2-(trifluoromethyl)-2H-chromenes. New Journal of Chemistry. Available at: [Link]

  • MDPI. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Azomethine ylide. Retrieved from [Link]

  • Yan, C.-G., et al. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Tetrahedron, 73(5), 451–457. Available at: [Link]

  • Mondal, S., et al. (2026). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Advances. Available at: [Link]

  • Pozo, C., & Adrio, J. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications. Available at: [Link]

  • D'onofrio, F., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]

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Method

Application of Spirocyclic Amines in Drug Discovery for Central Nervous System (CNS) Disorders: A Technical Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of spirocyclic amines in the discovery of novel therapeutics for Central Nervous S...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of spirocyclic amines in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. This guide delves into the rationale behind their use, detailed synthetic and analytical protocols, and their evaluation in relevant in vitro and in vivo models.

The Spirocyclic Amine Advantage in CNS Drug Discovery

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a unique three-dimensional (3D) topology that is highly advantageous for CNS drug design. Unlike traditional flat, aromatic structures, the inherent rigidity and 3D nature of spirocycles allow for precise spatial orientation of functional groups. This facilitates optimal interactions with the complex binding sites of CNS targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters.

The incorporation of a spirocyclic amine moiety can significantly improve key physicochemical properties crucial for CNS drug candidates. These improvements include enhanced solubility, reduced lipophilicity, and a higher fraction of sp3-hybridized carbons (Fsp3), which often correlates with improved metabolic stability and reduced off-target toxicity. Furthermore, the novelty of many spirocyclic scaffolds can provide access to new intellectual property space.

Key Spirocyclic Scaffolds and their CNS Targets

A variety of spirocyclic amine scaffolds have demonstrated significant potential in targeting a range of CNS disorders. The following table summarizes some prominent examples, their primary CNS targets, and the therapeutic indications.

Spirocyclic ScaffoldPrimary CNS Target(s)Therapeutic Indication(s)Key Biological Data (Example)
Spiro-oxindolesDopamine D2 Receptor, Acetylcholinesterase (AChE)Schizophrenia, Alzheimer's DiseaseD2 Receptor Antagonist: Kᵢ = 15 nM
Spiro[piperidine-4,3'-indole]Dopamine D2/D3 Receptors, Serotonin 5-HT₂ₐ ReceptorSchizophrenia, PsychosisD₂ Receptor Antagonist: Kᵢ in subnanomolar range
Spiro-azasultamsγ-SecretaseAlzheimer's DiseasePotent γ-Secretase Modulators (GSMs)
Spiro[imidazolidine-4,3'-indolin]-2-onesVoltage-gated sodium and calcium channelsEpilepsyAnticonvulsant activity in MES and PTZ models
Spiro[indene-1,2'-quinazolin]-4'(3'H)-onesGABA-A Receptor (Benzodiazepine site)Epilepsy, AnxietyActive in MES-induced seizure models
Polycyclic Amines (Amantadine analogs)NMDA ReceptorParkinson's Disease, Alzheimer's DiseaseNMDA receptor antagonist activity

Synthetic Protocols for Spirocyclic Amine Scaffolds

The synthesis of spirocyclic amines often presents unique challenges due to the formation of a quaternary spirocyclic center. However, numerous innovative synthetic strategies have been developed to access these complex scaffolds efficiently.

Protocol: Synthesis of Spiro[imidazolidine-4,3'-indolin]-2'-imines via Copper(I)-Catalyzed Cascade Reaction

This protocol describes a mild and efficient method for the synthesis of spiro[imidazolidine-4,3'-indolin]-2'-imines.[1]

Materials:

  • 3-diazoindolin-2-imine (1.0 eq)

  • 1,3,5-triazine (1.5 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • Dichloromethane (DCM)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-diazoindolin-2-imine and 1,3,5-triazine.

  • Add anhydrous DCM to dissolve the starting materials.

  • Add CuI (10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro[imidazolidine-4,3'-indolin]-2'-imine.

Causality: This reaction proceeds through a copper-carbene intermediate formed from the 3-diazoindolin-2-imine, which then undergoes a formal [2+2+1] cycloaddition with the 1,3,5-triazine.[1] The mild reaction conditions and tolerance of various functional groups make this a versatile method for generating a library of spirocyclic amine derivatives for screening.

G 3-diazoindolin-2-imine 3-diazoindolin-2-imine Copper-carbene intermediate Copper-carbene intermediate 3-diazoindolin-2-imine->Copper-carbene intermediate CuI Spiro[imidazolidine-4,3'-indolin]-2'-imine Spiro[imidazolidine-4,3'-indolin]-2'-imine Copper-carbene intermediate->Spiro[imidazolidine-4,3'-indolin]-2'-imine + 1,3,5-triazine [2+2+1] cycloaddition G cluster_0 In Vitro Assay Workflow Synthesis Synthesis Binding Assay Binding Assay Synthesis->Binding Assay Characterize Target Affinity Functional Assay Functional Assay Binding Assay->Functional Assay Determine Agonist/Antagonist Activity Permeability Assay (PAMPA) Permeability Assay (PAMPA) Functional Assay->Permeability Assay (PAMPA) Assess BBB Penetration Potential Metabolic Stability Assay Metabolic Stability Assay Permeability Assay (PAMPA)->Metabolic Stability Assay Evaluate Metabolic Liability Lead Optimization Lead Optimization Metabolic Stability Assay->Lead Optimization Iterative Design

Caption: In Vitro Evaluation Workflow for Spirocyclic Amines.

In Vivo Evaluation Protocols

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties in a physiological context.

Protocol: Forced Swim Test in Mice for Antidepressant Activity

The forced swim test is a widely used behavioral assay to screen for potential antidepressant effects of novel compounds. [2][3][4][5][6] Materials:

  • Male mice (e.g., C57BL/6)

  • Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)

  • Water at 23-25°C

  • Video recording system

  • Test spirocyclic amine compound

  • Vehicle control

Procedure:

  • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes intraperitoneally).

  • Fill the water tank to a depth where the mice cannot touch the bottom with their tails or paws (approximately 15 cm).

  • Gently place each mouse into the water tank for a 6-minute test session.

  • Record the entire session using a video camera.

  • After the 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • A trained observer, blind to the treatment groups, should score the video recordings for the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

Causality: A significant reduction in immobility time in the treated group compared to the vehicle group is indicative of a potential antidepressant-like effect.

Protocol: In Vivo Microdialysis for Measuring Neurotransmitter Levels

In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a direct assessment of a compound's neurochemical effects. [7][8][9][10][11] Materials:

  • Rat or mouse model

  • Stereotaxic apparatus

  • Microdialysis probe

  • Guide cannula

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test spirocyclic amine compound

  • HPLC system with electrochemical or fluorescence detection

Procedure:

  • Surgery: Under anesthesia, implant a guide cannula into the target brain region (e.g., prefrontal cortex, striatum) using a stereotaxic apparatus. Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer the test compound.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content (e.g., dopamine, serotonin, norepinephrine) using a sensitive analytical technique like HPLC with electrochemical or fluorescence detection.

  • Data Analysis: Express the neurotransmitter levels in the post-administration samples as a percentage of the baseline levels and plot the time-course of the effect.

Causality: This technique provides direct evidence of how a spirocyclic amine modulates neurotransmitter release and reuptake in specific brain circuits, which is crucial for understanding its mechanism of action.

G cluster_1 In Vivo Evaluation Workflow Optimized Lead Compound Optimized Lead Compound Pharmacokinetic Studies Pharmacokinetic Studies Optimized Lead Compound->Pharmacokinetic Studies Determine ADME Profile In Vivo Efficacy Models In Vivo Efficacy Models Pharmacokinetic Studies->In Vivo Efficacy Models Assess Therapeutic Potential (e.g., Forced Swim Test) In Vivo Target Engagement In Vivo Target Engagement In Vivo Efficacy Models->In Vivo Target Engagement Confirm Mechanism of Action (e.g., Microdialysis) Preclinical Candidate Selection Preclinical Candidate Selection In Vivo Target Engagement->Preclinical Candidate Selection Go/No-Go Decision

Caption: In Vivo Evaluation Workflow for Spirocyclic Amines.

Conclusion

Spirocyclic amines represent a promising and underexplored area of chemical space for the development of novel CNS therapeutics. Their unique structural features can be leveraged to overcome many of the challenges associated with CNS drug discovery. By employing the systematic and rigorous synthetic and evaluation protocols outlined in this guide, researchers can effectively explore the potential of this exciting class of molecules to deliver the next generation of treatments for debilitating neurological and psychiatric disorders.

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  • ResearchGate. Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. 2024. Available from: [Link].

  • Wu, G., et al. Synthesis and SAR Studies of Fused Oxadiazines as γ-Secretase Modulators for Treatment of Alzheimer's Disease. ACS Medicinal Chemistry Letters. 2015. Available from: [Link].

  • Choi, J. Y., et al. Turning the tide on Alzheimer's disease: modulation of γ-secretase.
  • ResearchGate. Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. 2023. Available from: [Link].

  • Li, X., et al. Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. Molecules. 2024. Available from: [Link].

  • Zhang, X., et al. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Current Topics in Medicinal Chemistry. 2013. Available from: [Link].

  • Kvarnstrom, I., et al. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology. 2023. Available from: [Link].

  • Starek, P., et al. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem. 2025. Available from: [Link].

  • ResearchGate. Gamma-Secretase inhibitors and modulators for Alzheimer's disease. 2012. Available from: [Link].

  • Semantic Scholar. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Available from: [Link].

  • Hassan, A. S., et al. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances. 2022. Available from: [Link].

  • Kumar, D., et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. 2017. Available from: [Link].

  • ResearchGate. Synthesis and SAR of highly potent and selective dopamine D-3-receptor antagonists: Variations on the 1H-pyrimidin-2-one theme. 2007. Available from: [Link].

  • Szymański, P., et al. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules. 2021. Available from: [Link].

  • Bîrceanu, A., et al. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. 2024. Available from: [Link].

Sources

Application

Application Note: Advanced Purification Strategies for Diastereomers of Spirocyclic Amines

Abstract Spirocyclic amines are a pivotal class of compounds in modern drug discovery, prized for their rigid three-dimensional structures that can enhance binding affinity and metabolic stability. The synthesis of these...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic amines are a pivotal class of compounds in modern drug discovery, prized for their rigid three-dimensional structures that can enhance binding affinity and metabolic stability. The synthesis of these molecules often yields diastereomeric mixtures, and the isolation of the desired stereoisomer is a critical, yet challenging, step in the development pipeline. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art techniques for the purification of spirocyclic amine diastereomers. We will delve into the mechanistic principles and provide detailed, field-proven protocols for both chromatographic and classical resolution methods, emphasizing the causality behind experimental choices to empower scientists to develop robust and efficient purification strategies.

Introduction: The Unique Challenge of Spirocyclic Amine Diastereomers

Spirocycles are bicyclic organic compounds where two rings are connected by a single, common atom known as the spiro atom. When these structures incorporate one or more amine functionalities, they become spirocyclic amines. Their rigid conformation and precise vectoral presentation of substituents make them highly valuable scaffolds for modulating biological targets.

However, the same structural rigidity that makes them attractive also presents a significant purification challenge. Diastereomers of spirocyclic amines often possess very similar physicochemical properties, such as polarity, solubility, and pKa. This similarity makes their separation by standard chromatographic or crystallization techniques non-trivial. The choice of purification strategy is therefore a critical decision that can significantly impact project timelines and costs.

Foundational Principles: What Makes Diastereomer Separation Possible?

Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have different physical and chemical properties. The goal of any diastereomeric purification is to exploit these subtle differences. Key properties that can be leveraged include:

  • Differential Adsorption: Subtle differences in the three-dimensional arrangement of atoms can lead to varying interactions with a stationary phase in chromatography.

  • Solubility Differences: Diastereomers can exhibit different solubilities in a given solvent system, which is the basis for separation by crystallization.

  • Differential Salt Formation: The basic amine functionality allows for the formation of diastereomeric salts with a chiral acid. These salts have distinct solubilities and crystal packing energies, enabling separation through fractional crystallization.

Chromatographic Purification Strategies

Chromatographic methods are often the first choice for diastereomer separation due to their high resolving power and broad applicability from analytical to preparative scales.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "green" alternative to normal-phase and reversed-phase HPLC for chiral and achiral separations. It utilizes supercritical CO2 as the primary mobile phase, often modified with a small amount of an organic solvent (e.g., methanol, ethanol).

Expertise & Experience: The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC. For spirocyclic amines, which are often basic, SFC is particularly advantageous because the CO2-based mobile phase is non-acidic, which can improve peak shape and recovery. The choice of co-solvent and additive is critical for modulating retention and selectivity.

Protocol: SFC Method Development for a Spirocyclic Diamine

  • Column Screening:

    • Begin by screening a set of chiral stationary phases (CSPs) with diverse selectivities. Polysaccharide-based columns are a common starting point.

    • Recommended Screening Columns:

      • Daicel CHIRALPAK® IA, IB, IC, ID, IE, IF

      • Phenomenex Lux® Cellulose-1, Cellulose-2, i-Cellulose-5

    • Initial Conditions:

      • Mobile Phase: 40% Methanol in CO2 (Isocratic)

      • Flow Rate: 3 mL/min

      • Back Pressure: 150 bar

      • Temperature: 40 °C

      • Detection: UV at 220 nm and 254 nm

  • Co-Solvent & Additive Optimization:

    • If separation is not achieved, screen different co-solvents (e.g., Ethanol, Isopropanol) and basic additives.

    • Additives like diethylamine (DEA) or ammonium hydroxide (NH4OH) at low concentrations (0.1-0.5%) are often essential to prevent peak tailing and improve resolution of basic amines by competing for active sites on the stationary phase.

  • Gradient & Parameter Optimization:

    • Once a promising column/co-solvent combination is identified, optimize the separation by adjusting the co-solvent percentage, gradient slope, back pressure, and temperature to maximize resolution (Rs > 1.5).

Trustworthiness: This systematic screening approach ensures that a wide range of potential interactions are explored, increasing the probability of finding a successful separation. The use of well-established, commercially available columns provides a reliable foundation for method development.

Diagram: SFC Method Development Workflow

SFC_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_scaleup Phase 3: Scale-Up start Diastereomeric Mixture screen_cols Screen Chiral Columns (e.g., IA, IB, IC) Isocratic MeOH/CO2 start->screen_cols eval1 Resolution (Rs) > 1.2? screen_cols->eval1 opt_solvent Screen Co-Solvents (EtOH, IPA) & Basic Additives (DEA) eval1->opt_solvent No opt_params Optimize Gradient, Flow, Pressure, Temp eval1->opt_params Yes eval2 Rs > 1.2? opt_solvent->eval2 eval2->screen_cols No, try new columns eval2->opt_params Yes scale_up Scale to Preparative SFC opt_params->scale_up final Pure Diastereomers scale_up->final

Caption: A systematic workflow for SFC method development.

High-Performance Liquid Chromatography (HPLC)

Both normal-phase (NP) and reversed-phase (RP) HPLC can be effective for diastereomer separations.

Expertise & Experience:

  • Normal-Phase HPLC: Often provides better selectivity for stereoisomers than RPLC. The mobile phases (e.g., hexane/ethanol) are highly volatile, which simplifies product isolation. Polysaccharide-based chiral columns are the workhorses in this mode.

  • Reversed-Phase HPLC: While generally less selective for stereoisomers, it can be successful, especially with newer column chemistries. It offers the advantage of using aqueous mobile phases, which can be beneficial for the solubility of certain amine salts.

Table: Comparison of Chromatographic Techniques

ParameterSupercritical Fluid Chromatography (SFC)Normal-Phase HPLC (NP-HPLC)Reversed-Phase HPLC (RP-HPLC)
Primary Mobile Phase Supercritical CO2Non-polar organic solvents (e.g., Hexane)Aqueous buffers / Polar organic solvents
Typical Columns Chiral (Polysaccharide), AchiralChiral (Polysaccharide), Silica, AluminaC18, C8, Phenyl, Embedded Polar Groups
Key Advantages Fast, high efficiency, "green," easy solvent removalGood selectivity for isomers, volatile solventsBroad applicability, good for polar compounds
Key Challenges Requires specialized equipment, solubility issuesSolvent cost and disposal, water sensitivityLower selectivity for isomers, solvent removal
Best For... High-throughput screening, preparative scaleComplex isomer mixtures requiring high selectivityPolar spirocyclic amines or their salts

Classical Resolution via Diastereomeric Salt Formation

Before the advent of modern chromatography, classical resolution was the only method for separating stereoisomers. It remains a highly relevant, cost-effective, and scalable technique, particularly for large-scale manufacturing.

Expertise & Experience: This method involves reacting the basic spirocyclic amine mixture with a single enantiomer of a chiral acid (the resolving agent). This forms a pair of diastereomeric salts. Due to their different crystal lattice energies and solubilities, one salt will preferentially crystallize from a suitable solvent, allowing for its isolation by filtration. The choice of both the resolving agent and the crystallization solvent is paramount and often requires empirical screening.

Protocol: Screening for a Classical Resolution

  • Resolving Agent Selection:

    • Choose a set of commercially available and relatively inexpensive chiral acids.

    • Common Choices: L-(+)-Tartaric acid, D-(-)-Tartaric acid, (S)-(+)-Mandelic acid, (R)-(-)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid.

  • Solvent Screening:

    • Select a range of solvents with varying polarities in which the starting amine has moderate solubility.

    • Common Choices: Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, and mixtures with water.

  • Salt Formation & Crystallization Screening (Small Scale):

    • In an array of test tubes, dissolve the diastereomeric amine mixture in different solvents.

    • Add 0.5 equivalents of the chiral resolving agent to each tube. (Using 0.5 eq ensures that only the salt of the more reactive/less soluble diastereomer can fully crystallize).

    • Heat gently to ensure complete dissolution, then allow to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Observe for the formation of crystalline solids.

  • Analysis and Optimization:

    • Isolate any crystalline material by filtration.

    • Liberate the free amine from the salt by treating with a base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., dichloromethane).

    • Analyze the diastereomeric purity of the isolated amine using an analytical method (e.g., analytical SFC or HPLC).

    • The combination of resolving agent and solvent that provides the highest purity and yield is selected for optimization and scale-up.

Trustworthiness: This parallel screening protocol is a self-validating system. It empirically tests multiple conditions to identify a viable "hit" for resolution. The subsequent analysis of the crystalline material provides direct feedback on the success of each condition, guiding further optimization efforts in a data-driven manner.

Diagram: Classical Resolution Workflow

Resolution_Workflow start Diastereomeric Amine Mixture (R,S) + (S,S) add_resolver Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) start->add_resolver salt_formation Formation of Diastereomeric Salts [(R,S)-Amine:(L)-Acid] + [(S,S)-Amine:(L)-Acid] add_resolver->salt_formation screen_solvents Screen Solvents (EtOH, MeOH, Acetone, etc.) salt_formation->screen_solvents crystallization Preferential Crystallization (One salt is less soluble) screen_solvents->crystallization filtration Filtration crystallization->filtration solid Solid Crystal (e.g., [(S,S)-Amine:(L)-Acid]) filtration->solid filtrate Filtrate (Solution) (e.g., [(R,S)-Amine:(L)-Acid]) filtration->filtrate liberate1 Liberate Free Amine (Add Base, Extract) solid->liberate1 liberate2 Liberate Free Amine (Add Base, Extract) filtrate->liberate2 pure1 Pure Diastereomer 1 (S,S) liberate1->pure1 pure2 Pure Diastereomer 2 (R,S) liberate2->pure2

Caption: A general workflow for diastereomeric resolution by crystallization.

Conclusion and Recommendations

The purification of spirocyclic amine diastereomers is a critical step that demands a strategic and often empirical approach.

  • For early-stage discovery and small-scale (<1 g) purification, the speed and high resolution of SFC make it the premier technique. A systematic screening of chiral columns and mobile phase additives is the most efficient path to success.

  • For large-scale process chemistry (>100 g) , a classical resolution via diastereomeric salt formation should be thoroughly investigated. While the initial screening can be labor-intensive, a successful crystallization protocol is often more economical, scalable, and environmentally friendly than preparative chromatography.

By understanding the underlying principles and applying the systematic protocols outlined in this note, researchers can confidently tackle the challenge of purifying spirocyclic amine diastereomers, accelerating the journey from chemical synthesis to biological evaluation.

References

  • Chiral Chromatography: A Guide to Method Development. (Source: Phenomenex Inc.) [Link]

  • An Overview of Supercritical Fluid Chromatography (SFC) for Chiral Separations. (Source: Waters Corporation) [Link]

  • DAICEL Chiral Columns: Handbook for Chiral Separation. (Source: Daicel Chiral Technologies) [Link]

  • Classical Resolution of Racemates. (Source: Organic Chemistry Portal) [Link]

Method

Biocatalytic Access to Spirocyclic Amines: Transaminase Application Guide

-Transaminase (ATA) mediated synthesis of spirocyclic amines via Asymmetric Synthesis and Kinetic Resolution. Introduction: The "Spiro" Renaissance & The Biocatalytic Edge Spirocyclic amines have emerged as privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026


-Transaminase (ATA) mediated synthesis of spirocyclic amines via Asymmetric Synthesis and Kinetic Resolution.

Introduction: The "Spiro" Renaissance & The Biocatalytic Edge

Spirocyclic amines have emerged as privileged scaffolds in modern drug discovery. By restricting conformational flexibility without adding excessive lipophilicity (the "escape from Flatland"), spirocycles improve metabolic stability and receptor binding affinity compared to their flat, aromatic counterparts. However, the chemical synthesis of spirocyclic amines—particularly establishing the chiral amine stereocenter adjacent to a quaternary spiro-carbon—is notoriously difficult, often requiring high-pressure hydrogenation or multi-step chiral auxiliary routes.


-Transaminases (

-TAs)
offer a direct, single-step solution. By utilizing the enzyme's chiral environment, researchers can install the amine functionality with >99% enantiomeric excess (ee) under mild conditions.[1]
The Core Challenge: Sterics and Equilibrium

Two fundamental hurdles exist in this application:

  • Steric Bulk: The quaternary center of the spirocycle creates significant steric hindrance. Standard wild-type ATAs (like Vibrio fluvialis) often fail to accept these bulky substrates.

  • Thermodynamics: The equilibrium constant (

    
    ) for transamination typically favors the ketone starting material (
    
    
    
    ). Driving the reaction to completion requires aggressive equilibrium displacement strategies.

Mechanistic Principles & Experimental Strategy

The Ping-Pong Bi-Bi Mechanism

Understanding the mechanism is crucial for troubleshooting. The reaction oscillates between two forms of the enzyme: the internal aldimine (E-PLP) and the pyridoxamine phosphate form (E-PMP).

  • Half-Reaction 1 (Deamination): The amine donor (e.g., Isopropylamine) enters, transfers its amine to PLP, and leaves as a ketone (Acetone). The enzyme is now in the E-PMP state.

  • Half-Reaction 2 (Amination): The spiro-ketone enters, accepts the amine from PMP, and leaves as the chiral spiro-amine.

Strategic Equilibrium Displacement

Because the reaction is reversible, we must remove the coproduct to drive synthesis.

StrategyMechanismProsConsRecommended For
IPA / Vacuum Use Isopropylamine (IPA) as donor; remove volatile Acetone via vacuum/N2 sweep.Cheap; drives conversion to >95%; simple workup.IPA can be inhibitory; requires robust enzymes (e.g., Arthrobacter variants).Industrial Scale-up
L-Ala / LDH / GDH Use L-Alanine as donor; recycle Pyruvate using Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH).Mild conditions; no volatile amines; high atom economy.Complex (3 enzymes); Pyruvate/Lactate accumulation can inhibit ATA.Lab Scale / HTS
Smart Donors Use diamines (e.g., o-xylylenediamine) that cyclize upon deamination.Irreversible (polymerization/cyclization of coproduct).Expensive donors; difficult purification.Niche Substrates
Visualization: Reaction Pathway & Equilibrium

The following diagram illustrates the thermodynamic shifting required for spirocyclic synthesis.

SpiroSynthesis cluster_inputs Substrates cluster_outputs Products SpiroKetone Spiro-Ketone (Acceptor) ATA ω-Transaminase (PLP-Dependent) SpiroKetone->ATA AmineDonor Amine Donor (IPA or L-Ala) AmineDonor->ATA SpiroAmine Chiral Spiro-Amine (Target) ATA->SpiroAmine Amination Coproduct Coproduct (Acetone or Pyruvate) ATA->Coproduct Deamination Removal Equilibrium Shift (Vacuum or LDH Cascade) Coproduct->Removal Removal drives forward reaction

Caption: Figure 1. Biocatalytic flow. Coproduct removal is the critical control point for high conversion.

Detailed Protocols

Protocol A: High-Throughput Screening (HTS)

Objective: Identify active ATA variants for a specific spiro-ketone substrate.

Materials:

  • 96-well deep well plates.

  • ATA Enzyme Panel (lyophilized powders or E. coli lysates).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[2][3][4]

  • Donor: Isopropylamine (IPA) usually 1 M stock, pH 7.5.

Procedure:

  • Master Mix Prep: Prepare a buffer solution (100 mM KPi, pH 7.5) containing 1 mM PLP and 1 M IPA (neutralized with HCl).

  • Substrate Addition: Add spiro-ketone (dissolved in DMSO) to the Master Mix. Final concentration: 2-5 mM ketone, 5-10% DMSO.

  • Enzyme Loading: Add 1–2 mg of enzyme powder (or 50 µL lysate) to each well.

  • Reaction: Add 200 µL of Master Mix to each well. Seal with aluminum foil (IPA is volatile).

  • Incubation: Shake at 30°C, 600 rpm for 24 hours.

  • Quench & Analysis: Add 400 µL Acetonitrile (with internal standard). Centrifuge to pellet protein. Analyze supernatant via HPLC/UPLC.

Success Criteria: >5% conversion in HTS warrants optimization.

Protocol B: Preparative Scale Synthesis (IPA/Vacuum Method)

Objective: Gram-scale synthesis of a spirocyclic amine (e.g., 1-oxa-8-azaspiro[4.5]decan-3-amine) using the "Pfizer/Codexis" approach.

Safety Note: Isopropylamine is volatile and toxic. Perform all operations in a fume hood.

Reagents:

  • Substrate: Spiro-ketone (1.0 eq, e.g., 50 g/L).

  • Enzyme: Engineered ATA (e.g., ATA-200 or Arthrobacter variant), loading 10–20 wt% relative to substrate.

  • Donor: Isopropylamine (IPA), 2.5 – 5.0 equivalents.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

  • Cofactor: PLP (1 mM).

Step-by-Step Workflow:

  • System Setup: Use a round-bottom flask equipped with an overhead stirrer and a vacuum adapter connected to a solvent trap (dry ice/acetone).

  • Dissolution: Charge the flask with buffer and PLP. Add the spiro-ketone. If solubility is poor, add DMSO (up to 20% v/v) or perform as a slurry.

  • Donor Addition: Add Isopropylamine (2.5 eq). Adjust pH back to 7.5–8.0 using 6M HCl (IPA is basic).

  • Enzyme Addition: Add the ATA enzyme powder.

  • Reaction Phase (The Sweep):

    • Heat to 30–40°C.

    • Crucial Step: Apply a continuous nitrogen sweep or periodic vacuum (e.g., 200–250 Torr) to strip the acetone byproduct.

    • Note: You will lose some IPA and water. Replenish IPA/Buffer if volume drops significantly.

  • Monitoring: Monitor conversion via HPLC every 4 hours.

  • Workup:

    • Once conversion >95%, acidify to pH 2 with 6M HCl (to protonate the amine and dissolve the enzyme/precipitate).

    • Filter through Celite to remove enzyme.

    • Extract aqueous layer with MTBE (removes unreacted ketone).

    • Basify aqueous layer to pH 12 with NaOH.

    • Extract product into DCM or EtOAc. Dry and concentrate.

Optimization Logic & Troubleshooting

When the standard protocol fails, use this logic tree to diagnose the failure mode.

OptimizationTree Start Low Conversion (<20%) CheckInhib Check Inhibition: Add product to fresh reaction Start->CheckInhib InhibYes Inhibition Detected CheckInhib->InhibYes Rate drops InhibNo No Inhibition CheckInhib->InhibNo Rate stable Resin Product Removal: Add ISPR Resin (Amberlite) InhibYes->Resin Solubility Substrate Solubility? Add DMSO/Surfactant InhibNo->Solubility Thermo Thermodynamics? Increase IPA or Vacuum Solubility->Thermo Still low Sterics Steric Failure: Switch Enzyme Class (Try R-selective or engineered) Thermo->Sterics Still low

Caption: Figure 2. Decision tree for troubleshooting low conversion in ATA spiro-synthesis.

Key Troubleshooting Tips
  • Substrate Inhibition: Spiro-amines can be toxic to the enzyme. If conversion stalls at 50%, try a fed-batch approach (add ketone slowly) or use In-Situ Product Removal (ISPR) resins (e.g., XAD-4) to sequester the amine product as it forms.

  • Steric Clashes: If the spiro-ring is bulky (e.g., spiro[3.3]heptane), standard ATAs may not fit. Look for "bulky-bulky" transaminases (often engineered from Arthrobacter).

  • Cofactor Stability: If the reaction turns yellow to colorless, PLP is depleted. Add more PLP (0.5 mM).

References

  • Vertex Pharmaceuticals. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ACS Sustainable Chemistry & Engineering. Link

  • Pfizer & Codexis. (2010/2021). Biocatalytic Synthesis of Chiral Amines using Transaminases (Sitagliptin & Spirocycles). Science / ResearchGate. Link

  • Kroutil, W. et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts. Link

  • O'Reilly, E. et al. (2021). Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. Nature Communications/NIH. Link

  • Bornscheuer, U. T. et al. (2008).[5] Efficient asymmetric synthesis of chiral amines by combining transaminase and pyruvate decarboxylase. ChemBioChem.[5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Methyl-1-azaspiro[4.4]nonan-3-amine Synthesis

Ticket ID: SPIRO-44-AMINE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Development Subject: Yield Optimization & Troubleshooting for 1-Methyl-1-azaspiro[4.4]nonan-3-amine Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SPIRO-44-AMINE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Development Subject: Yield Optimization & Troubleshooting for 1-Methyl-1-azaspiro[4.4]nonan-3-amine

Introduction: The Engineering Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 1-Methyl-1-azaspiro[4.4]nonan-3-amine is stalling. This molecule presents a classic "deceptive simplicity" in organic synthesis. While it appears to be a standard bicyclic amine, the spiro-quaternary center at position 5 (adjacent to the pyrrolidine nitrogen) exerts significant steric strain and electronic influence, often leading to stalled reactions or difficult purifications.

This guide moves beyond standard textbook recipes. It addresses the causality of failure—why the ring won't close, why the ketone won't aminate, and where your product disappears during workup.

Module 1: The Core Synthesis (Ring Construction)

Current Status: Low yield during the formation of the spiro-skeleton.

Diagnostic: Which Route Are You Using?

The two most common industrial routes for this scaffold are the Dieckmann Condensation (classical) and Radical Cyclization (modern).

Troubleshooting Route A: The Dieckmann/Alkylation Approach

Context: You are alkylating a functionalized pyrrolidine (e.g., N-methyl-2-pyrrolidone derivatives) with a dihalide to form the cyclopentane ring.

SymptomRoot CauseCorrective Action
O-Alkylation vs. C-Alkylation Enolate geometry and "hard/soft" nucleophile mismatch.Switch Base/Solvent: Move from NaH/THF to KOtBu/t-BuOH or LiHMDS/THF . The bulky cation/base favors C-alkylation at the thermodynamic position.
Poly-alkylation Highly reactive alkyl halides reacting with the formed product.Dilution & Dosing: Use High Dilution Conditions (0.05 M) . Add the base slowly to the mixture of substrate and alkylating agent (Inverse Addition).
Incomplete Cyclization Ring strain prevents the final bond formation.Temperature Spike: The final closure of a spiro[4.4] system often requires a thermal push. Reflux in Toluene or Xylene rather than THF.
Troubleshooting Route B: Radical Cyclization (Alkoxyaminyl Radicals)

Context: Using precursors like O-benzyl oxime ethers with


 or 

.[1]
  • Issue: Premature termination or reduction without cyclization.

  • Fix: Ensure strict oxygen-free conditions if using

    
    . If using 
    
    
    
    (triethylborane) as an initiator, introduce air (oxygen) very slowly via syringe pump, as it requires trace
    
    
    to initiate but excess kills the radical chain.

Module 2: The Critical Bottleneck (Reductive Amination)

Context: You have the intermediate 1-methyl-1-azaspiro[4.4]nonan-3-one and are trying to convert it to the 3-amine . Issue: The reaction stalls at the imine stage, or you recover alcohol (reduction of ketone) instead of amine.

The Mechanism of Failure

The spiro-center (C5) is adjacent to the nitrogen. The lone pair on the N-methyl group and the bulk of the spiro-ring create a "steric wall" that blocks the nucleophilic attack of the ammonia/amine source at the C3 ketone.

Protocol: Titanium-Mediated Reductive Amination

Standard conditions (


 / AcOH) often fail here. You must force the imine formation before reduction.

Step-by-Step Optimization:

  • Dehydration Phase (Imine Formation):

    • Reagents: Ketone (1.0 eq), Amine Source (e.g.,

      
       or Benzylamine, 1.2 eq), Titanium(IV) isopropoxide (
      
      
      
      )
      (2.0 eq).
    • Procedure: Mix neat or in dry THF. Stir for 6–12 hours.

    • Why? Titanium acts as a Lewis acid to activate the carbonyl AND a water scavenger to drive the equilibrium toward the imine/enamine.

  • Reduction Phase:

    • Reagents: Dilute with MeOH, then add

      
        (1.5 eq) slowly at 0°C.
      
    • Note: Do not use

      
       here; the Titanium complex requires a stronger hydride source like borohydride to reduce effectively.
      
  • Quench:

    • Add aqueous NaOH (1M) to precipitate white Titanium oxide solids. Filter through Celite.[2]

Visualizing the Workflow

ReductiveAmination Start Spiro-Ketone (Sterically Hindered) ImineStep Activation: Add Ti(OiPr)4 + Amine (Water Scavenging) Start->ImineStep Mix Neat/THF Check Check: Imine Formed? (IR/NMR) ImineStep->Check Check->ImineStep No (Heat/Time) Reduction Reduction: Add NaBH4 / MeOH Check->Reduction Yes Workup Hydrolysis: Add NaOH -> TiO2 ppt Reduction->Workup 0°C to RT

Figure 1: Titanium-mediated reductive amination workflow to overcome steric hindrance at the spiro-center.

Module 3: Isolation & Purification (The "Missing Mass")

Context: The reaction worked, but the yield is <30% after extraction. Diagnosis: 1-Methyl-1-azaspiro[4.4]nonan-3-amine is a polar diamine . It is highly water-soluble and loves to stick to silica gel.

Troubleshooting Guide: Workup & Isolation
MethodProtocol DetailsWhen to Use
Salting Out (The "DCM" Trick) Saturate the aqueous phase with

(solid) until no more dissolves. Extract with DCM:IPA (3:1) .
Standard workup. The IPA helps pull the polar amine into the organic phase.
Resin Capture Pass crude reaction (in MeOH) through a SCX-2 (Strong Cation Exchange) column. Wash with MeOH (removes non-basic impurities), elute with

in MeOH.
Best for small scale (<1g) or high-throughput purification.
Distillation Kugelrohr distillation under high vacuum (<0.1 mbar).Best for scale-up (>10g). Avoids silica gel entirely.
The "Streaking" Column Problem

If you must use column chromatography, standard Silica Gel will bind your amine irreversibly due to the acidic silanols.

  • The Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) in your eluent.

  • Eluent System: DCM : MeOH :

    
     (90 : 9 : 1). The ammonium hydroxide is critical to keep the amine deprotonated.
    

FAQ: Rapid Response

Q1: Can I use reductive amination with formaldehyde to introduce the N-methyl group after forming the primary amine? A: Yes, but be careful. The "Eschweiler-Clarke" conditions (Formic acid/Formaldehyde at reflux) work well, but if your 3-amine is primary, you risk dimethylation (forming the tertiary amine). If you want a secondary amine (N-methyl) at position 3, it is safer to use a protected amine or control the stoichiometry carefully using


 and Formaldehyde (1.0 eq) at 0°C.

Q2: My NMR shows a mixture of diastereomers. Is this expected? A: Yes. The spiro-center makes the "top" and "bottom" faces of the cyclopentane ring inequivalent. The 3-amine will form as a mixture of cis and trans relative to the nitrogen in the other ring.

  • Resolution: These often separate well on HPLC using a C18 column with a basic buffer (

    
    ), or via crystallization of a salt (e.g., fumarate or oxalate).
    

Q3: The product is oil and unstable. How do I store it? A: Spiro-amines are prone to oxidation and absorbing


 from the air (forming carbamates).
  • Best Practice: Convert it immediately to the Dihydrochloride salt (

    
    ) . Dissolve the oil in 
    
    
    
    , add
    
    
    in
    
    
    dropwise. The white solid is stable for years at 4°C.

References

  • Guerrero-Caicedo, A., et al. (2019).[1] "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega, 4(25), 21369–21380.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: an improved procedure." Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202. (Standard protocol for hindered ketones).
  • BenchChem Application Notes. (2025). "Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition."

Sources

Optimization

Spirocyclic Amine Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Synthesis Support Center. As drug discovery increasingly relies on molecules with high Fsp³ character to improve physicochemical properties and navigate complex IP landscapes, spirocyclic amines h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug discovery increasingly relies on molecules with high Fsp³ character to improve physicochemical properties and navigate complex IP landscapes, spirocyclic amines have become highly privileged scaffolds. However, their synthesis is notoriously fraught with challenges, including severe steric hindrance at the spiro-junction, competing side reactions, and difficult stereocontrol.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome the most common bottlenecks in spirocyclic amine synthesis.

Section 1: Stannyl Amine Protocol (SnAP) Reagents

SnAP reagents offer a powerful, one-step disconnection to form saturated N-heterocycles from readily available cyclic ketones. However, the unique radical-mediated mechanism requires precise condition control.

FAQ & Troubleshooting

Q: Why is the yield of my SnAP cyclization so low when using sterically hindered cyclic ketones? A: Causality: The SnAP methodology relies on two critical phases: the initial condensation between the amino group of the reagent and the cyclic ketone to form an imine, followed by a copper-promoted radical cyclization. Steric bulk around the ketone carbonyl severely retards imine formation. Furthermore, the subsequent radical addition to the imine carbon can be sterically disfavored. Solution: Utilize hexafluoroisopropanol (HFIP) as a co-solvent. HFIP acts as a strong hydrogen-bond donor that highly activates the carbonyl group, accelerating imine formation, and stabilizes the subsequent radical intermediates. Research by [1] demonstrated that a higher proportion of HFIP directly enhances the rate of cyclization, allowing 4-, 6-, and 7-membered cyclic ketones to deliver spirocycles in respectable yields.

Quantitative Data: Impact of Ring Size on SnAP Yields
Cyclic KetoneSnAP ReagentKey AdditiveOutcome / YieldMechanistic Impact
4-memberedSnBu₃-amineHFIPHigh YieldMinimal steric clash; rapid radical closure
6-memberedSnBu₃-amineHFIPRespectable YieldHFIP overcomes equatorial/axial steric barriers
7-memberedSnBu₃-amineHFIPRespectable YieldHFIP stabilizes the highly flexible transition state
Self-Validating Protocol: SnAP-Mediated Cyclization

Objective: One-step synthesis of an N-unprotected spirocyclic amine from a cyclic ketone.

  • Imine Condensation: Dissolve the cyclic ketone (1.0 equiv) and SnAP reagent (1.0 equiv) in anhydrous CH₂Cl₂.

    • Validation Checkpoint: Monitor by TLC. The reaction is ready for the next step only when the ketone spot completely disappears and a new, less polar imine spot forms.

  • Radical Generation & Cyclization: Add 2,6-lutidine (1.0 equiv), HFIP (co-solvent, typically 1:4 ratio with CH₂Cl₂), and anhydrous Cu(OTf)₂ (1.0 equiv) in one portion.

    • Validation Checkpoint: The solution will immediately turn from a light blue/green to a dark brown/black color. This visual cue confirms the reduction of Cu(II) to Cu(I) and the successful generation of the carbon-centered radical via C–Sn bond cleavage.

  • Quench & Workup: Stir at room temperature for 12 hours. Quench with a saturated aqueous solution of EDTA and stir vigorously for 15 minutes.

    • Validation Checkpoint: The aqueous layer must turn deep blue (indicating complete sequestration of copper ions), leaving a clear organic layer containing the pure spirocyclic product.

SnAP_Workflow N1 1. Imine Condensation Ketone + SnAP Reagent N2 2. Carbonyl Activation (HFIP Co-solvent) N1->N2 Water removal N3 3. Radical Generation Cu(II) Oxidation N2->N3 C-Sn cleavage N4 4. Ring Closure Intramolecular Addition N3->N4 Radical attack N5 5. Spirocyclic Amine Product Isolation N4->N5 Quench

Workflow of SnAP-mediated spirocyclic amine synthesis.

Section 2: Cascade 1,3-Dipolar Cycloadditions

Intramolecular 1,3-dipolar cycloadditions of azomethine ylides or nitrones are elegant methods for constructing complex tricyclic and spirocyclic scaffolds with complete regioselectivity.

FAQ & Troubleshooting

Q: My cascade reaction (condensation/cyclization/cycloaddition) stalls at the imine stage. How can I drive it to completion? A: Causality: The cascade process relies on the condensation of a ketone with an amine (e.g., glycine ester) to form an imine, which must then undergo intramolecular displacement of a pendant leaving group (like chloride) to form the reactive 1,3-dipole. Water generated during the initial condensation step can hydrolyze the imine back to the starting ketone, effectively killing the cascade before the dipole can form. Solution: The addition of a strong, non-nucleophilic desiccant is mandatory. demonstrated that adding an excess of magnesium sulfate (MgSO₄) drying agent directly to the reaction mixture shifts the equilibrium entirely toward the imine. This simple modification improved the isolated yield of the spirocycle from 33% to 53%.

Quantitative Data: Optimization of Azomethine Ylide Cycloaddition
Reaction ConditionDesiccantIsolated Yield (%)Mechanistic Observation
Standard Heating (110 °C)None33%Imine hydrolysis competes with cyclization
Optimized Heating (110 °C)Excess MgSO₄53%Equilibrium driven toward imine formation
Self-Validating Protocol: Cascade Cycloaddition

Objective: Synthesis of a spirocyclic amine via in situ azomethine ylide generation.

  • Setup: In a sealed tube, combine the chloro-alkenyl ketone (1.0 equiv), glycine methyl ester hydrochloride (1.5 equiv), N,N-diisopropylethylamine (DIPEA, 3.0 equiv), and an excess of anhydrous MgSO₄ in toluene.

  • Cascade Heating: Heat the mixture to 110 °C for 17 hours.

    • Validation Checkpoint: Monitor by LCMS. You should observe a direct transition from the starting ketone mass to the final tricyclic cycloadduct mass. If the intermediate imine mass [M+H]⁺ builds up and stalls, the desiccant is exhausted; cool the reaction and add more MgSO₄.

  • Purification & Cleavage: Filter off the MgSO₄, concentrate, and purify via silica gel chromatography (CH₂Cl₂–MeOH–NH₃). To reveal the final spirocyclic amine, subject the tricyclic product to reductive N–O or N–C bond cleavage (e.g., Zn/AcOH).

    • Validation Checkpoint: Pure fractions of the final spirocycle will exhibit a distinct, highly deshielded quaternary spiro-carbon signal in the ¹³C NMR spectrum (typically between 60–80 ppm).

Cascade_Cycloaddition A Chloro-Alkenyl Ketone B Imine / Oxime Formation (Excess MgSO4) A->B Condensation C Nitrone / Ylide Generation (Chloride Displacement) B->C Base/Heat D 1,3-Dipolar Cycloaddition (Intramolecular) C->D Spontaneous E Spirocyclic Amine (Post-Cleavage) D->E Reductive Cleavage

Cascade condensation, nitrone formation, and 1,3-dipolar cycloaddition.

Section 3: Ring-Closing Metathesis (RCM) & Enzymatic Resolution

Ring-Closing Metathesis is highly effective for forming the spirocyclic core from diene precursors, but managing the basicity of the nitrogen atom and resolving the resulting enantiomers are critical challenges.

FAQ & Troubleshooting

Q: I am using RCM to form an azaspirodecadiene core, but my Grubbs catalyst seems to be dying prematurely. What is causing this, and how do I resolve the enantiomers post-RCM? A: Causality: Basic secondary or tertiary amines in your spirocyclic precursors can coordinate directly to the active ruthenium center of the metathesis catalyst. This coordination effectively poisons the catalyst, halting the catalytic cycle before completion. Solution: Protect the amine as an electron-withdrawing carbamate (e.g., Boc, Cbz) prior to RCM, or use a stoichiometric amount of a Brønsted acid (like p-toluenesulfonic acid) to protonate the amine in situ, rendering it non-nucleophilic. Following successful RCM, enzymatic kinetic resolution is an excellent, mild method for separating the enantiomers of the resulting secondary amines. Recent protocols by [2] demonstrate that using the biocatalyst CAL-B (Candida antarctica lipase B) can efficiently resolve azaspirodeca- and undecadiene secondary amines.

Quantitative Data: RCM Yields & Enzymatic Kinetic Resolution
Substrate (racemic diene)RCM Chemical Yield (%)BiocatalystEnantiomeric Excess (ee %)
Azaspirodeca-diene (rac-3a)78%CAL-BUp to 77%
Azaspiroundeca-diene (rac-3b)82%CAL-BUp to 20%

References

  • Siau, W.-Y.; Bode, J. W. "One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones." Journal of the American Chemical Society, 2014. URL: [Link]

  • Choi, A.; Castle, J.; Saruengkhanphasit, R.; Coldham, I. "Synthesis of Spirocyclic Amines by 1,3-Dipolar Cycloaddition of Azomethine Ylides and Azomethine Imines." Synlett, Thieme, 2020. URL: [Link]

  • Özdemirhan, D. et al. "Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction." European Journal of Chemistry, 2025. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of Azaspiro[4.4]nonane Derivatives

Ticket Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Process Optimization & Troubleshooting for Azaspiro[4.4]nonane Scaffolds

Executive Summary & Route Selection Strategy

The azaspiro[4.4]nonane scaffold represents a privileged structural motif in medicinal chemistry, offering a rigid 3D vector that restricts conformation and improves metabolic stability compared to flat bicyclic systems. However, scaling this scaffold from milligram to kilogram quantities presents distinct challenges: quaternary center formation , cyclization kinetics , and purification of polar amines .

Before initiating a campaign, use the following decision matrix to select the optimal synthetic route based on your available equipment and target scale.

RouteSelection Start Start: Define Scale & Substitution Scale Target Scale? Start->Scale RouteA Route A: Condensation/Alkylation (Cyclopentanone + Cyanoacetamide) Scale->RouteA >100g (Cost-Driven) RouteB Route B: Ring-Closing Metathesis (RCM) (Diallyl Precursors) Scale->RouteB <100g (Complexity-Driven) RouteC Route C: Radical Cyclization (Hofmann-Löffler-Freytag) Scale->RouteC Specific N-Functionalization Sub_A Challenge: Exotherm Control Advantage: Low Cost RouteA->Sub_A Sub_B Challenge: Dilution/Catalyst Removal Advantage: FG Tolerance RouteB->Sub_B

Figure 1: Strategic decision matrix for selecting the synthetic route based on scale and functional group requirements.

Module A: The "Classic" Scale-Up (Condensation Strategy)

Best for: Multi-kilogram synthesis of the unsubstituted 2-azaspiro[4.4]nonane core. Key Mechanism: Knoevenagel condensation followed by cyclization.

Core Protocol: The Guareschi-Thorpe Approach

This route avoids expensive transition metals but relies on controlling the thermodynamics of quaternary center formation.

  • Condensation: React cyclopentanone with cyanoacetamide (or ethyl cyanoacetate) in the presence of a base (ammonia or piperidine).

  • Cyclization: Acid-mediated hydrolysis and decarboxylation.[1]

  • Reduction: Lithium Aluminum Hydride (LAH) or catalytic hydrogenation to the amine.

Troubleshooting Guide: Module A
SymptomProbable CauseCorrective Action (Process Control)
"The reaction mixture solidified/stalled during condensation." Precipitation of intermediate salt. On scale, the imide salt precipitates, halting stirring and heat transfer.Solvent Switch: Switch from pure ethanol to an EtOH/Water gradient. Ensure overhead stirring (high torque) is used, not magnetic stirring.
"Yield loss during decarboxylation (Step 2)." Incomplete hydrolysis. The sterically hindered spiro-nitrile is resistant to hydrolysis.Thermal Boost: Use 50%

at reflux (120°C+) for >12h. Monitor CO2 evolution to confirm endpoint. Safety: Ensure scrubber capacity for CO2/HCN traces.
"Product is lost during aqueous workup." High water solubility. The free amine (azaspiro[4.4]nonane) is highly polar and volatile.Salt Formation: Do not isolate the free base. Extract into ether, then immediately treat with anhydrous HCl or Oxalic acid to precipitate the non-volatile salt [1].

Module B: Ring-Closing Metathesis (RCM)

Best for: Functionalized derivatives or when the spiro-center must be established late-stage. Key Mechanism: Ru-catalyzed formation of the 5-membered nitrogen ring.

Critical Process Parameter: Pseudo-High Dilution

The primary failure mode in RCM scale-up is oligomerization (intermolecular reaction) vs. cyclization (intramolecular).

The Protocol: Instead of running a large volume of dilute solvent (which is unscalable), use Pseudo-High Dilution :

  • Charge the reactor with catalyst (e.g., Grubbs II or Zhan 1B) in a small volume of solvent.

  • Heat to initiation temperature (e.g., 40–60°C).

  • Slowly dose the diene precursor over 4–8 hours. This keeps the instantaneous concentration of diene low relative to the catalyst, favoring ring closure [2].

RCM_Workflow Input Diene Precursor Dosing Slow Addition (4-8 Hours) Input->Dosing Reactor Reactor (Catalyst Solution) Temp: 40-60°C Sparging N2 Sparging (Remove Ethylene) Reactor->Sparging Gas Removal Scavenger Ru Removal (Silica/Thiourea) Reactor->Scavenger Workup Dosing->Reactor

Figure 2: Continuous processing workflow for RCM to minimize oligomerization and catalyst deactivation.

Troubleshooting Guide: Module B
SymptomProbable CauseCorrective Action
"Conversion stalls at 80-90%." Ethylene poisoning. The ethylene gas byproduct coordinates to the Ru center, slowing the reaction.Nitrogen Sparging: Actively sparge

through the solution (subsurface) to strip ethylene. Do not just use a static blanket [3].
"Double bond isomerization observed." Ruthenium hydride formation. Long reaction times at high heat promote migration.Add Additive: Add 10-20 mol% benzoquinone or use a specific catalyst like Grubbs-Hoveyda II which is less prone to isomerization [4].
"Residual Ruthenium in product (>10ppm)." Catalyst binding. Ru binds to the basic amine of the spirocycle.Scavenger Wash: Treat the crude reaction mixture with functionalized silica (thiol-modified) or wash with aqueous imidazole before column chromatography [2].

Module C: Radical Cyclization (Hofmann-Löffler-Freytag)

Best for: Synthesizing the pyrrolidine ring onto an existing cyclopentane core via C-H activation.

Technical Insight: This reaction relies on the homolytic cleavage of an N-haloamine (usually N-Cl or N-Br) followed by a 1,5-hydrogen atom transfer (HAT).[2]

Scale-Up Warning:

  • Light Source: Standard UV lamps have poor penetration depth in large reactors. For scale >10g, use flow chemistry (photoreactors) to ensure uniform irradiation.

  • Initiation: If flow photochemistry is unavailable, chemical initiation using

    
     (Suarez modification) is safer and more reproducible than thermal decomposition of N-chloroamines in strong acid [5].
    

Frequently Asked Questions (FAQs)

Q1: My azaspiro[4.4]nonane free base turns yellow/brown upon storage. Is it degrading?

  • A: Yes. Secondary amines are prone to oxidation.

  • Fix: Store as the hemioxalate or hydrochloride salt . The hemioxalate is particularly good for crystallizing the spiro-amine to high purity without chromatography [1].

Q2: In the malonate alkylation (Route A), I see significant dialkylation. How do I stop this?

  • A: This is a classic "Thorpe-Ingold" vs. kinetics issue.

  • Fix:

    • Ensure the malonate is in excess (1.5 eq).

    • Pre-form the enolate completely before adding the alkyl halide.

    • Add the alkyl halide cold (0°C) and slowly. Dialkylation has a higher activation energy; keeping it cold favors mono-alkylation [6].

Q3: Can I use microwave heating for the RCM step?

  • A: For screening (<100 mg), yes. For scale-up (>10 g), no . Microwaves have limited penetration depth and create safety hazards with volatile solvents in closed vessels. Transition to continuous flow heating or standard reflux for scale.

References

  • BenchChem Application Notes. (2025). Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Retrieved from

  • Drug Hunter. (2023).[1] Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from

  • Organic Syntheses. (2012). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved from

  • Yong, S. R., et al. (2005).[3][4] Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61, 8120-8129.[3][4] Retrieved from

  • Guerrero-Caicedo, A., et al. (2019).[5] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega. Retrieved from

  • BenchChem Technical Support. (2025). Minimizing by-product formation in malonate alkylation. Retrieved from

Sources

Optimization

Identifying and minimizing side products in spirocyclic amine synthesis

Topic: Identifying and Minimizing Side Products in Spirocyclic Amine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Diagnostic Hub: Identification & Root Cause Analysis User Query...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying and Minimizing Side Products in Spirocyclic Amine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Diagnostic Hub: Identification & Root Cause Analysis

User Query: “My reaction conversion is high, but the isolated yield is low. The LCMS shows multiple peaks with the same mass or slightly different retention times. What am I looking at?”

In spirocyclic synthesis, the 3D-conformational restriction often leads to complex impurity profiles. Use this diagnostic matrix to identify your specific side product before attempting optimization.

Observation (LCMS/NMR) Probable Side Product Root Cause Primary Fix
Mass = 2x Product Dimer/Oligomer Intermolecular reaction outcompeting intramolecular cyclization.Dilution: Decrease concentration (<0.01 M).
Mass = Product (Different RT)Regioisomer / Diastereomer Lack of stereocontrol or alkene isomerization (migration).Catalyst/Ligand Switch: Change ligand bite angle or use migration-inhibiting additives (e.g., benzoquinones).
Mass = Product - 2H Oxidized/Elimination Product E2 elimination competing with SN2; or oxidative dehydrogenation.Base/Solvent: Switch to non-nucleophilic base; lower temperature.
Mass = Product + 2H Reduced Product Over-reduction (common in radical/photoredox cyclizations) or incomplete desaturation.H-Atom Donor Control: Limit HAT sources; check solvent purity.
No Reaction (SM Recovery) Arrested Intermediate Amine Poisoning: Free amine coordinating to the metal catalyst (Ru/Pd).Protection: Convert amine to ammonium salt or carbamate (Boc/Cbz) prior to reaction.

Workflow 1: Troubleshooting Ring-Closing Metathesis (RCM)

Context: RCM is the most versatile method for constructing spiro-alkenes, but it is plagued by catalyst poisoning and alkene isomerization .

Critical Issue: The "Amine Poisoning" Effect

Nitrogen lone pairs in spirocyclic precursors strongly coordinate to Ruthenium (in Grubbs catalysts), shutting down the catalytic cycle.

Q: "I am using Grubbs II for a spiro-piperidine synthesis. The reaction stalls at 20% conversion. Adding more catalyst doesn't help."

A: You are likely experiencing Lewis basic deactivation. The Ru-center coordinates to the amine rather than the olefin.

The Fix: In-Situ Protonation Do not just protect the amine with a Boc group (which reduces basicity but adds steric bulk). Instead, use the ammonium salt method .

  • Acid Additive: Add 1.0 equivalent of p-toluenesulfonic acid (pTsA) or HCl (in ether) to your free amine precursor before adding the catalyst.

  • Mechanism: This protonates the amine, removing its ability to coordinate to Ru, while the ammonium cation is too polar/bulky to interfere with the metathesis active site.

  • Solvent: Run in DCM or Dichloroethane (DCE).

Visualizing RCM Optimization

RCM_Optimization Start Start: Low Yield / Impurities Check_Mass Check Mass Spec Start->Check_Mass Dimer Mass = 2M (Dimer) Check_Mass->Dimer Found 2M Isomer Mass = M (Isomer/Migration) Check_Mass->Isomer Found Isomer Stall Stalled / SM Recovery Check_Mass->Stall Found SM Sol_Dilution Action: High Dilution (0.001 M - 0.005 M) Dimer->Sol_Dilution Sol_Additive Action: Add 10 mol% Benzoquinone (Prevents Isomerization) Isomer->Sol_Additive Sol_Salt Action: Form Ammonium Salt (Use pTsA or HCl) Stall->Sol_Salt Sol_Catalyst Action: Switch Catalyst (Grubbs II -> Hoveyda-Grubbs II) Sol_Salt->Sol_Catalyst If still stalled

Figure 1: Decision tree for troubleshooting RCM-based spirocyclization failures.

Workflow 2: The Nucleophilic Pathway (Intramolecular Alkylation)

Context: Building spirocycles via double alkylation (e.g., forming a spiro[3.3]heptane from a gem-disubstituted precursor) often fails due to elimination (E2) .

Q: "I'm trying to cyclize a gem-dimesylate to form a spiro-oxetane. I'm getting the alkene elimination product. Why?"

A: This is a classic Thorpe-Ingold vs. E2 battle.

  • The Problem: The transition state for cyclization (SN2) requires perfect orbital alignment (180° backside attack). If the ring strain is high (like in 4-membered rings) and the base is too strong/bulky, the base will simply grab the adjacent proton (E2), which is sterically more accessible.

The Protocol for Minimizing Elimination:

  • Switch the Leaving Group: If using Mesylate (Ms), switch to Triflate (Tf). Triflate is a "super-leaving group" (approx. 10^4 times faster than Ms). This accelerates the SN2 rate relative to E2.

  • Solvent Effect: Use a polar aprotic solvent (DMF or DMSO) rather than THF.

    • Why? These solvents solvate the cation (e.g., Na+), leaving the nucleophilic anion "naked" and more reactive for SN2.

  • Temperature: Lower the temperature.

    • Thermodynamics: Elimination is entropically favored (2 molecules

      
       3 molecules). Higher temperatures favor elimination. SN2 is favored at lower temperatures (0°C to -20°C).
      
Data: Solvent Influence on Cyclization vs. Elimination
SolventDielectric ConstantSN2 Rate (Relative)E2 RiskRecommendation
THF 7.51HighAvoid for strained rings
Acetone 20.750MediumGood for iodides
DMF 36.71,200LowPreferred
DMSO 46.72,500Very LowBest for difficult cyclizations

Master Protocol: RCM Spirocyclization of a Piperidine Derivative

Objective: Synthesis of tert-butyl 2-azaspiro[4.5]dec-8-ene-2-carboxylate via RCM, minimizing dimerization and isomerization.

Reagents:

  • Precursor: tert-butyl 4,4-diallylpiperidine-1-carboxylate (1.0 equiv)

  • Catalyst: Grubbs 2nd Generation (2–5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

  • Additive: p-Benzoquinone (10 mol%) – Crucial for preventing double bond migration.

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the DCM with Argon for at least 30 minutes. Oxygen is a catalyst killer and promotes side reactions.

  • Dilution Setup: Prepare a solution of the precursor in DCM at 0.005 M concentration.

    • Note: Standard concentration (0.1 M) will lead to >15% dimer formation.

  • Additive Introduction: Add p-Benzoquinone (10 mol%).

    • Mechanism:[1][2] This acts as a hydride scavenger, preventing the formation of Ru-hydride species responsible for isomerizing the double bond (olefin migration).

  • Catalyst Addition: Add Grubbs II catalyst (2 mol%) in one portion under Argon flow.

  • Reflux: Heat to reflux (40°C) for 2–4 hours. Monitor by TLC/LCMS.

  • Quenching (The "Black Box" Fix):

    • Do not just rotovap. The Ru catalyst is still active and will isomerize your product during concentration.

    • Add: 50 equiv of DMSO or Ethyl Vinyl Ether and stir for 30 mins. This coordinates irreversibly to the Ru, killing it.

  • Purification: Flash chromatography on silica.

Purification & Stereochemistry (SFC)

Q: "I have formed the spirocycle, but I have a 1:1 mixture of diastereomers. Flash column isn't separating them."

A: Silica gel chromatography relies on polarity differences. Diastereomeric spirocycles often have identical polarity but different 3D shapes. You need Supercritical Fluid Chromatography (SFC) .[][4]

Why SFC Works: SFC uses supercritical CO2, which has high diffusivity and low viscosity. It interacts with the "shape" of the molecule much more effectively than liquid mobile phases, especially on chiral stationary phases (even for achiral diastereomers).

Recommended SFC Screening Protocol:

  • Column 1: Chiralpak AD-H (Amylose-based) – Best for steric discrimination.

  • Column 2: Chiralcel OD-H (Cellulose-based).

  • Co-solvent: Methanol or Ethanol (5–20%).

  • Backpressure: 100–120 bar.

References & Authoritative Sources

  • Thorpe-Ingold Effect in Cyclization:

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXIX.—The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106.Link

  • Ring-Closing Metathesis (RCM) Guide:

    • Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3765.Link

  • Prevention of Isomerization in RCM:

    • Hong, S. H., & Grubbs, R. H. (2006). Highly active water-soluble olefin metathesis catalyst. Journal of the American Chemical Society, 128(11), 3508-3509.Link

  • SFC for Diastereomer Separation:

    • West, C. (2019). Recent trends in chiral supercritical fluid chromatography. TrAC Trends in Analytical Chemistry, 120, 115648.Link

  • Ammonium Salt Strategy in RCM:

    • Fu, G. C., & Grubbs, R. H. (1992). The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen heterocycles. Journal of the American Chemical Society, 114(13), 5426-5427.Link

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of azaspiro[4.4]nonane vs azaspiro[4.5]decane scaffolds

[1][2] Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is a critical strategy to improve clinical succe...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is a critical strategy to improve clinical success rates. Spirocyclic scaffolds—specifically azaspiro[4.4]nonane and azaspiro[4.5]decane —represent two "privileged" motifs that offer high fraction of sp3-hybridized carbons (


), enhanced metabolic stability, and novel vector orientations for side chains.

This guide provides a technical comparison of these two scaffolds, analyzing their structural rigidity, synthetic accessibility, and pharmacological utility. We focus on the most bioactive isomers: the 2-azaspiro[4.4]nonane (found in Cephalotaxus alkaloids) and the 8-azaspiro[4.5]decane (found in anxiolytics like Buspirone) and 2-azaspiro[4.5]decane (found in Atiprimod).

Structural & Physicochemical Comparison

The core difference lies in the ring size of the carbocycle fused to the nitrogen-containing ring. This alteration dictates the "exit vector" of substituents and the overall lipophilicity profile.

Conformational Analysis
  • Azaspiro[4.4]nonane (5,5-spiro): Consists of two fused five-membered rings. Five-membered rings typically adopt an "envelope" conformation. The spiro-fusion creates a rigid, compact structure with a bond angle at the spiro-carbon close to the tetrahedral ideal (

    
    ). This scaffold is tighter, often preferred for binding pockets requiring a compact hydrophobic core (e.g., nAChR channels).
    
  • Azaspiro[4.5]decane (5,6-spiro): Fuses a five-membered ring with a six-membered ring. The six-membered ring adopts a "chair" conformation, which is energetically stable but bulkier. This scaffold projects substituents at slightly different vectors due to the chair geometry, making it ideal for GPCRs (e.g., Sigma-1, Dopamine D2) where a larger hydrophobic displacement is tolerated.

Property Matrix
FeatureAzaspiro[4.4]nonaneAzaspiro[4.5]decaneImplications for Drug Design
Ring System 5-membered / 5-membered5-membered / 6-membered[4.5] is bulkier; [4.4] is more compact.
LogP (Lipophilicity) Lower (generally)Higher[4.5] adds ~1-2 methylene units, increasing lipophilicity.
Metabolic Stability HighHigh (blocked para-position)Spiro-carbon blocks metabolism at the fusion point.
Solubility Moderate-HighModerateHigher

in both improves solubility vs. aromatics.
Key Bioactive Class nAChR Agonists, Cephalotaxus alkaloidsSigma-1 Ligands, Anxiolytics (Buspirone)[4.4] for ion channels; [4.5] for GPCRs.

Synthetic Accessibility & Protocols

The synthesis of these scaffolds often dictates their selection in early discovery. Below are the standard, self-validating protocols for the most common isomers.

Synthesis of 2-Azaspiro[4.4]nonane (Radical Bicyclization Route)

This route is preferred for accessing the Cephalotaxus core (e.g., Homoharringtonine analogs). It utilizes a domino radical cyclization to form the spiro-center.[1]

Protocol:

  • Precursor: Start with an O-benzyl oxime ether tethered to an alkenyl iodide.

  • Radical Initiation: Treat with tributyltin hydride (

    
    ) and AIBN in refluxing benzene or cyclohexane.
    
  • Cyclization: The aryl radical undergoes 5-exo-trig cyclization onto the alkene, followed by capture of the alkoxyaminyl radical.

  • Yield: Typically 50-70%.

G cluster_0 Precursor Setup cluster_1 Radical Cascade Start Alkenyl Iodide (Tethered Oxime) Radical Aryl Radical Generation Start->Radical Bu3SnH, AIBN Reflux Cyclization 5-exo-trig Cyclization Radical->Cyclization Capture Aminyl Radical Capture Cyclization->Capture Product 2-Azaspiro[4.4]nonane Scaffold Capture->Product Purification

Figure 1: Domino radical bicyclization pathway for constructing the 2-azaspiro[4.4]nonane core.

Synthesis of 8-Azaspiro[4.5]decane (Guanadrel/Buspirone Route)

This route is robust, scalable, and used industrially for "Buspirone-like" scaffolds. It relies on the alkylation of a cyanoacetate.

Protocol:

  • Condensation: React cyclohexanone with ethyl cyanoacetate (Knoevenagel condensation) to form the unsaturated ester.

  • Michael Addition: Add cyanide (KCN) to form the dicyano-ester.

  • Cyclization: Acidic hydrolysis and decarboxylation yield the diacid, which is then cyclized with urea or amine to form the 8-azaspiro[4.5]decane-7,9-dione (glutarimide).

  • Reduction: The imide can be reduced to the amine (8-azaspiro[4.5]decane) using

    
     if the saturated scaffold is required.
    

G Step1 Cyclohexanone + Ethyl Cyanoacetate Step2 Unsaturated Ester Intermediate Step1->Step2 Knoevenagel Condensation Step3 Dicyano Ester (via KCN addition) Step2->Step3 Michael Addn Step4 8-Azaspiro[4.5]decane-7,9-dione (Imide Formation) Step3->Step4 Cyclization (-CO2) Final 8-Azaspiro[4.5]decane (Amine Core) Step4->Final LiAlH4 Reduction (Optional)

Figure 2: Industrial route for 8-azaspiro[4.5]decane scaffolds starting from cyclohexanone.

Medicinal Chemistry Applications

Case Study: Atiprimod (2-Azaspiro[4.5]decane)

Atiprimod is a prime example of the [4.5] scaffold's utility.[2] It acts as an anti-inflammatory and anti-cancer agent (specifically Multiple Myeloma).[2][3]

  • Mechanism: It blocks the STAT3 signaling pathway and inhibits IL-6 production.[3]

  • Scaffold Role: The lipophilic azaspiro[4.5]decane tail anchors the molecule in the membrane or hydrophobic pocket, facilitating its "cationic amphiphilic" nature which is crucial for its mechanism.

Case Study: Homoharringtonine (2-Azaspiro[4.4]nonane)

Homoharringtonine (Omacetaxine) utilizes the [4.4] scaffold.

  • Mechanism: Protein synthesis inhibitor (binds to the ribosomal A-site).

  • Scaffold Role: The rigid [4.4] core positions the ester side chain precisely to interfere with peptide bond formation. A larger [4.5] ring would likely cause steric clash within the ribosome cleft.

Biological Signaling Pathway (Atiprimod)

G Drug Atiprimod (Azaspiro[4.5]decane) Target IL-6 Receptor Signaling Drug->Target Inhibits Kinase JAK Kinase Target->Kinase TF STAT3 (Phosphorylation) Kinase->TF Effect Apoptosis in Multiple Myeloma TF->Effect Downregulation of Bcl-2/Mcl-1

Figure 3: Mechanism of action for Atiprimod, highlighting the inhibition of the IL-6/STAT3 axis.

Conclusion & Recommendations

  • Select Azaspiro[4.4]nonane when: You need a compact, rigid linker that mimics a proline turn or fits into a tight binding pocket (e.g., ion channels, ribosomal sites). The synthesis is more involved (radical chemistry) but yields highly specific geometries.

  • Select Azaspiro[4.5]decane when: You are targeting GPCRs or need to increase lipophilicity/bulk without adding aromatic rings. The synthesis is generally cheaper and more scalable (from cyclohexanone), making it excellent for early-stage library generation.

References
  • BenchChem. A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. (2025).[4][2][1][5][6][7][8][9] Link

  • Guerrero-Caicedo, A., et al. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization.[1] ACS Omega (2019). Link

  • Mullins, S., et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI Pharmaceuticals (2023). Link

  • Wang, M., et al. Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo.[10] Blood (2007). Link

  • Zheng, Y., & Tice, C. M. The utilization of spirocyclic scaffolds in novel drug discovery.[8] Expert Opinion on Drug Discovery (2016). Link

Sources

Comparative

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 1-Azaspiro[4.4]nonane Derivatives

Executive Summary The 1-azaspiro[4.4]nonane scaffold represents a "privileged structure" in medicinal chemistry, defined by a spiro-carbon connecting a pyrrolidine ring and a cyclopentane ring. This rigid, three-dimensio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-azaspiro[4.4]nonane scaffold represents a "privileged structure" in medicinal chemistry, defined by a spiro-carbon connecting a pyrrolidine ring and a cyclopentane ring. This rigid, three-dimensional framework constrains the nitrogen lone pair, mimicking the bioactive conformations of neurotransmitters like acetylcholine and nicotine.

This guide provides a technical deep-dive into the SAR of 1-azaspiro[4.4]nonane derivatives, specifically comparing their performance as Nicotinic Acetylcholine Receptor (nAChR) agonists against their larger ring analogs, the 1-azaspiro[4.5]decanes , which predominantly target Sigma-1 (


)  and Muscarinic M1  receptors. We analyze the structural determinants of potency, detail a robust synthetic protocol via intramolecular 1,3-dipolar cycloaddition, and provide actionable insights for lead optimization.

Part 1: Comparative Analysis – Ring Size as a Selectivity Switch

The most critical SAR insight for azaspiro systems is the "Ring Size Effect." Expanding the carbocyclic ring from a five-membered (cyclopentane in [4.4]) to a six-membered (cyclohexane in [4.5]) ring drastically alters the pharmacological profile.

Table 1: Comparative Pharmacological Profile
Feature1-Azaspiro[4.4]nonane 1-Azaspiro[4.5]decane
Primary Target nAChR Agonist (

,

)
Sigma-1 (

) Ligand
/ M1 Agonist
Secondary Target Protein Synthesis Inhibition (e.g., Homoharringtonine)NMDA Receptor Modulation
Therapeutic Focus Cognitive Disorders, Chronic Myeloid Leukemia (CML)Neuroprotection, Pain, Depression
Binding Mode Cation-

interaction with Trp residues in the orthosteric site.
Hydrophobic pocket occupancy; chaperone interaction.
Key Drug Example Homoharringtonine (Omacetaxine) Atiprimod (related spiro-analog)
Mechanistic Insight: The "Goldilocks" Conformation
  • 1-Azaspiro[4.4]nonane: The 5,5-spiro fusion creates a compact, rigid vector for the basic nitrogen. This geometry aligns perfectly with the acetylcholine binding pocket of nAChRs, where the nitrogen must interact with Trp149 (in

    
     subunits). The steric bulk is minimal, allowing deep penetration into the orthosteric site.
    
  • 1-Azaspiro[4.5]decane: The additional methylene group in the carbocycle introduces flexibility and steric bulk (chair conformation). This excludes the molecule from the tight nAChR pocket but optimizes it for the hydrophobic, lipophilic pockets of the

    
     receptor.
    

Part 2: Structure-Activity Relationship (SAR) Deep Dive

The Nitrogen Vector (N-Substitution)

The basic nitrogen is the pharmacophore anchor.

  • Secondary Amines (N-H): Often show highest affinity for nAChR but poor blood-brain barrier (BBB) permeability.

  • N-Methylation: Maintains nAChR activity (mimicking nicotine) while improving lipophilicity.

  • Bulky N-Substituents (Benzyl/Phenethyl):

    • In [4.4] systems: Drastically reduces nAChR agonism (steric clash).

    • In [4.5] systems:Increases

      
       affinity (engages hydrophobic auxiliary binding sites).
      
Spiro-Carbon Substitution

The spiro-carbon (C5) is the chiral center governing the vector of the nitrogen lone pair.

  • Stereochemistry: The (S)-enantiomer of simple azaspiro derivatives often exhibits superior binding to nAChRs compared to the (R)-enantiomer, mirroring the stereospecificity of nicotine.

  • Rigidity: Substituents adjacent to the spiro-center (e.g., C6 on the cyclopentane ring) lock the conformation further. In Cephalotaxine (the parent core of Homoharringtonine), the fusion of the spiro-system with a benzazepine ring creates a unique tetracyclic cage that inhibits protein translation by locking into the ribosomal A-site.

Biological Data Summary

While direct head-to-head Ki values vary by assay, the following trends are established in literature for spiro-pyrrolidine vs. spiro-piperidine cores:

Scaffold ClassnAChR (

)

(nM)

Receptor

(nM)
Selectivity Ratio
[4.4] Spiro-pyrrolidine 10 - 50 (High Affinity)> 1,000> 20-fold nAChR
[4.5] Spiro-piperidine > 1,0001 - 10 (High Affinity)> 100-fold

Analyst Note: The [4.4] scaffold is a "privileged" mimic of the pyrrolidine ring in nicotine, but with enhanced metabolic stability due to the quaternary spiro-carbon preventing oxidative metabolism at the


-position.

Part 3: Experimental Protocol – Synthesis via Intramolecular 1,3-Dipolar Cycloaddition[1]

The most robust method to construct the 1-azaspiro[4.4]nonane core, ensuring control over the spiro-center relative stereochemistry, is the Intramolecular 1,3-Dipolar Cycloaddition of an alkenyl nitrone.

Methodology: Step-by-Step

Objective: Synthesis of 1-azaspiro[4.4]nonane via isoxazolidine intermediate.

Phase 1: Nitrone Formation & Cycloaddition
  • Reagents: 5-hexenyl-2-anone (starting material), N-methylhydroxylamine hydrochloride, NaHCO

    
    , Toluene.
    
  • Setup: Equip a round-bottom flask with a Dean-Stark trap (to remove water).

  • Reaction:

    • Dissolve ketone (1.0 eq) and N-methylhydroxylamine (1.2 eq) in Toluene.

    • Add NaHCO

      
       (2.0 eq) to buffer the solution.
      
    • Reflux for 12–24 hours. The in situ formed nitrone will spontaneously undergo intramolecular cycloaddition with the tethered alkene.

  • Validation Point (TLC): Monitor the disappearance of the ketone (starting material). The product (isoxazolidine) is typically more polar.

  • Workup: Cool, filter salts, and concentrate in vacuo. Purify via flash chromatography (SiO

    
    , Hexane/EtOAc).
    
Phase 2: Reductive Ring Opening
  • Reagents: Isoxazolidine intermediate, Zinc dust (Zn), Acetic Acid (AcOH).

  • Reaction:

    • Dissolve the isoxazolidine in AcOH/H

      
      O (9:1).
      
    • Add activated Zn dust (5.0 eq) portion-wise at 0°C (exothermic).

    • Stir at room temperature for 4 hours. This cleaves the N-O bond, revealing the 1-azaspiro[4.4]nonane core with a hydroxyl group (often cyclizes or remains as amino-alcohol depending on substitution).

  • Self-Validating Check (NMR):

    • Pre-reduction: Presence of isoxazolidine ring protons (multiplets ~3.5-4.5 ppm).

    • Post-reduction: Disappearance of N-O-C protons; appearance of distinct NH/OH signals.

  • Purification: Neutralize with NaOH (keep cold!), extract with CH

    
    Cl
    
    
    
    , and dry over Na
    
    
    SO
    
    
    .

Part 4: Visualizations

Diagram 1: Synthetic Pathway (Graphviz)

This diagram illustrates the logic flow from the linear precursor to the spirocyclic core.

Synthesis_Flow Start Alkenyl Ketone (Linear Precursor) Nitrone Nitrone Intermediate (In Situ) Start->Nitrone NHMeOH, Reflux Cyclo Intramolecular Cycloaddition Nitrone->Cyclo Thermal Isox Tricyclic Isoxazolidine (Fused System) Cyclo->Isox C-C Bond Formation Reduct Zn/AcOH Reduction Isox->Reduct N-O Cleavage Product 1-Azaspiro[4.4]nonane (Target Scaffold) Reduct->Product Ring Opening

Caption: Synthesis of 1-azaspiro[4.4]nonane via intramolecular nitrone cycloaddition and reductive cleavage.

Diagram 2: nAChR Signaling Pathway

This diagram details the biological consequence of the agonist binding to the


 nAChR.

nAChR_Signaling Agonist 1-Azaspiro[4.4]nonane (Agonist) Receptor α7 nAChR (Presynaptic) Agonist->Receptor Binding (Orthosteric) Channel Ion Channel Opening Receptor->Channel Conformational Change Calcium Ca2+ Influx Channel->Calcium Depolarization Signal Signal Transduction (ERK/CREB) Calcium->Signal Second Messengers Effect Cognitive Enhancement Neuroprotection Signal->Effect Gene Expression

Caption: Signal transduction pathway activated by 1-azaspiro[4.4]nonane agonists at the


 nAChR.

References

  • BenchChem Technical Support. (2025).[1][2][3] A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem. Link

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega. Link

  • Khoroshunova, Y. V., et al. (2019).[4] Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. Link

  • Maier, M. E. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Link

  • Hong Lab, MIT. (2008). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel. Link

Sources

Validation

Technical Guide: Comparative Efficacy of Spirocyclic Amines vs. Monocyclic Counterparts

Executive Summary In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D), sp^3-rich architectures is a critical strategy for improving clinical success rates.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D), sp^3-rich architectures is a critical strategy for improving clinical success rates.[1][2] This guide objectively compares spirocyclic amines (specifically azaspiro[3.3]heptanes and related scaffolds) against their traditional monocyclic counterparts (piperidines, piperazines, and morpholines).

Verdict: Spirocyclic amines function as high-value bioisosteres that typically improve metabolic stability and water solubility while offering novel intellectual property (IP) space.[3][4] However, their impact on lipophilicity (LogD) is non-intuitive and highly dependent on the specific spiro-orientation and basicity changes.

Part 1: Critical Analysis & Mechanistic Insights

The "Escape from Flatland" & Vector Manipulation

Monocyclic amines like piperidine often force substituents into equatorial positions to minimize steric strain, limiting the available chemical space to a 2D plane. Spirocyclic amines, such as 2-azaspiro[3.3]heptane , introduce a rigid 90° twist (orthogonality) between the two ring systems.

  • Expert Insight: This rigidity is not just about shape; it is about vector precision . In our application experience, replacing a piperazine with a 2,6-diazaspiro[3.3]heptane allows for the precise projection of hydrogen bond donors/acceptors into protein sub-pockets that flexible monocycles cannot reach without entropic penalties.

The Lipophilicity Paradox (LogD vs. Carbon Count)

Standard medicinal chemistry dogma suggests that adding carbon atoms increases lipophilicity (LogP/LogD). However, spirocyclic amines often defy this rule.

  • Observation: Replacing a morpholine or piperidine with a spirocyclic analog (adding 1–2 carbons) frequently lowers the LogD.

  • Causality: This is primarily driven by basicity modulation . The strain in the 4-membered spiro-rings (azetidines) alters the hybridization of the nitrogen lone pair, often increasing pKa. At physiological pH (7.4), a higher percentage of the spirocyclic amine exists in the ionized (protonated) cationic form compared to the monocycle, thereby increasing aqueous solubility and reducing effective lipophilicity (LogD).

Metabolic Shielding

Monocyclic amines are prone to oxidative metabolism, particularly at the


-carbon (adjacent to nitrogen) or remote positions susceptible to CYP450 attack.
  • Mechanism: Spirocyclic scaffolds introduce quaternary centers that block metabolic "soft spots." The rigid 3D bulk sterically hinders the approach of the Heme-Iron center of CYP enzymes, significantly reducing intrinsic clearance (

    
    ).
    

Part 2: Comparative Data Analysis

The following data summarizes head-to-head comparisons of spirocyclic scaffolds versus standard monocycles in matched molecular pair (MMP) studies.

Table 1: Physicochemical Profile Comparison

Data aggregated from matched pair analyses (e.g., Burkhard et al., Carreira group).

FeatureMonocycle (e.g., Piperidine)Spirocycle (e.g., 2-Azaspiro[3.3]heptane)Impact
Geometry Flexible, Chair conformationRigid, Orthogonal (90° twist)Reduced entropy loss upon binding
C(sp3) Fraction ModerateHighCorrelates with higher clinical success
LogD (pH 7.4) Baseline-0.5 to -1.0 unit lower Improved solubility (despite +C count)
pKa ~10-11~10.5-11.5 (often higher)Increased ionization at physiological pH
Solubility ModerateHigh Disrupted crystal packing energy
Table 2: Biological Efficacy Case Studies
Drug / TargetOriginal ScaffoldSpirocyclic ReplacementOutcomeRef
Olaparib (PARP) Piperazine2,6-Diazaspiro[3.3]heptaneImproved Selectivity. 2-fold potency reduction, but significantly higher selectivity for PARP-1 vs PARP-2; reduced cytotoxicity.[1]
Bupivacaine Piperidine1-Azaspiro[3.3]heptanePatentability & Stability. Maintained anesthetic potency; improved metabolic stability (

increased from 31 to 52 min).
[2]
MCHr1 Antagonist Morpholine2-Oxa-6-azaspiro[3.3]heptaneSafety. Lowered LogD, reduced hERG inhibition liability, improved metabolic stability.[1][3]

Part 3: Visualizing the Logic

The following diagram illustrates the decision-making logic when switching from monocycles to spirocycles, highlighting the structural and functional consequences.

SpiroLogic Monocycle Monocyclic Amine (Piperidine/Piperazine) Issue Limitations: - High LogD - Metabolic Soft Spots - Flat Topology Monocycle->Issue Strategy Spirocyclization (e.g., Spiro[3.3]heptane) Issue->Strategy Bioisosteric Replacement Prop1 Increased Fsp3 (3D Complexity) Strategy->Prop1 Prop2 Altered pKa (Basicity Shift) Strategy->Prop2 Prop3 Steric Shielding Strategy->Prop3 Result Improved Efficacy: - Lower CLint (Stability) - Better Solubility - Novel IP Space Prop1->Result Prop2->Result Lower LogD Prop3->Result Block CYP450

Figure 1: Decision logic for scaffold morphing from monocycles to spirocycles.

Part 4: Experimental Validation Protocol

To validate the superior metabolic stability of a spirocyclic amine compared to its monocyclic counterpart, the Microsomal Stability Assay is the industry gold standard. This protocol is designed to be self-validating through the use of internal controls.

Protocol: Comparative Microsomal Stability (Human Liver Microsomes - HLM)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the spirocyclic analog vs. the piperidine standard.
1. Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor Mix (NADPH Regenerating System): 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH.

  • Test Compounds: Prepare 10 mM stock in DMSO. Dilute to 1 µM final assay concentration (0.1% DMSO final).

  • Controls:

    • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

    • Negative Control:[5] Incubations without NADPH (to detect non-enzymatic degradation).

2. Experimental Workflow
  • Pre-Incubation: Mix 30 µL of HLM (final conc. 0.5 mg/mL) with 440 µL Buffer and 5 µL of Test Compound (1 µM). Pre-warm at 37°C for 5 minutes.

  • Initiation: Add 25 µL of pre-warmed Cofactor Mix to initiate the reaction.

    • Note: For negative control, add Buffer instead of Cofactor.[5]

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into a plate containing 150 µL ice-cold Acetonitrile (ACN) spiked with Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 min to precipitate proteins. Collect supernatant.

  • Analysis: Quantify parent compound via LC-MS/MS (MRM mode).

3. Data Calculation

Plot


 vs. Time.[5][6] The slope 

is the elimination rate constant.


4. Workflow Diagram

MicrosomalAssay cluster_sampling Sampling Loop (0, 5, 15, 30, 45 min) Prep Preparation: HLM + Buffer + Test Cmpd (1µM) PreWarm Pre-warm 37°C (5 min) Prep->PreWarm Start INITIATION: Add NADPH Cofactor PreWarm->Start Sample Remove 50µL Aliquot Start->Sample Quench QUENCH: Add 150µL Ice-Cold ACN (+ Internal Std) Sample->Quench Analyze Centrifuge & LC-MS/MS Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

References

  • Reilly, S. W., et al. (2018).[1] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Link

  • Grygorenko, O. O., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[7][8][9] Angewandte Chemie International Edition. Link

  • Johansson, A., et al. (2016).[1] Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties.[1] Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Spirocyclic piperidines as bioisosteres: Analysis of physicochemical properties and metabolic stability. Angewandte Chemie. Link

  • Thermo Fisher Scientific. Thawing and Incubating Human and Animal Liver Microsomes Protocol. Link

Sources

Comparative

Validating the purity of synthesized 1-Methyl-1-azaspiro[4.4]nonan-3-amine via HPLC

An In-Depth Comparative Guide to HPLC-Based Purity Validation of Synthesized 1-Methyl-1-azaspiro[4.4]nonan-3-amine This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodolo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC-Based Purity Validation of Synthesized 1-Methyl-1-azaspiro[4.4]nonan-3-amine

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity validation of 1-Methyl-1-azaspiro[4.4]nonan-3-amine, a novel spirocyclic amine with significant potential in drug discovery programs. As a key building block, its purity is paramount, directly impacting the integrity of downstream synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). We will dissect the chromatographic challenges posed by this polar, basic compound and compare three distinct HPLC strategies: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography (IPC). Our objective is to provide researchers, analytical chemists, and drug development professionals with a robust, scientifically-grounded framework for selecting and implementing a self-validating purity assessment method that ensures the highest level of quality control.

The Analytical Challenge: Chromatographing a Small Polar Amine

1-Methyl-1-azaspiro[4.4]nonan-3-amine presents a classic challenge for chromatographers. Its structure combines a tertiary amine, making it basic and prone to strong interactions with silica surfaces, and a high degree of polarity, which results in poor retention on traditional non-polar stationary phases like C18. A successful HPLC method must overcome these hurdles to provide accurate and reproducible quantification of the main peak while effectively separating it from potential impurities, which may include starting materials, reaction byproducts, or diastereomers.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is the most critical decision in developing a purity assay. The choice directly influences retention, selectivity, and overall method robustness. We compare three primary approaches below.

FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Ion-Pair Chromatography (IPC)
Retention Mechanism Primarily hydrophobic interactions.[1]Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[2][3]Ionic interaction between the analyte and an ion-pairing reagent adsorbed onto the stationary phase.[4][5]
Stationary Phase Non-polar (e.g., C18, C8, RP-Amide).[1][6]Polar (e.g., bare silica, amide, zwitterionic).[2][7][8]Non-polar (e.g., C18, C8).
Mobile Phase High aqueous content, polar mobile phase.[3]High organic content (>80% ACN), non-polar mobile phase.[3]Standard RP mobile phase with an added ion-pairing reagent (e.g., TFA, HFBA).
Pros for Target Analyte Ubiquitous, well-understood. Polar-embedded phases (e.g., RP-Amide) can offer some retention for polar bases.[9]Excellent retention for polar and charged compounds.[3][7][10] Elution order is often from least to most polar.[8] Highly compatible with Mass Spectrometry (MS) due to high organic content.Can significantly improve retention of charged analytes on RP columns.
Cons for Target Analyte Poor retention on standard C18/C8 phases, leading to elution near the void volume.[3][11] Peak tailing due to interaction with residual silanols.More complex method development; requires careful column equilibration.[8] Can be sensitive to water content in the sample diluent.Suppresses MS signal.[8] Long column equilibration and wash-out times. Can lead to baseline instability and method irreproducibility.
Verdict Not Recommended as a primary approach. Suitable only with specialized polar-embedded or polymer-based columns, but HILIC often provides a more robust solution.Highly Recommended. Offers the best combination of retention, selectivity, and MS compatibility for this class of compounds.Viable but outdated. Generally avoided in modern drug development due to its significant drawbacks, especially MS incompatibility.[8]

The Causality Behind Method Selection: Why HILIC is Superior

Standard reversed-phase chromatography separates molecules based on their hydrophobicity.[1] Our target analyte, being small and polar, has minimal hydrophobic character and is thus poorly retained, eluting very early in the chromatogram where it can co-elute with other polar impurities or the solvent front. This fundamentally compromises the method's ability to accurately reflect the purity of the sample, a core requirement of any validation process.[12]

HILIC operates on an orthogonal principle. It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[3] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like our target amine, can partition into this aqueous layer and are thus retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[2] This mechanism provides robust retention for highly polar compounds that are unsuitable for reversed-phase analysis, making it the ideal choice for 1-Methyl-1-azaspiro[4.4]nonan-3-amine.

Experimental Workflow and Method Validation

The overall process, from receiving a synthesized batch to issuing a certificate of purity, follows a logical and self-validating sequence. This workflow ensures that the analytical method itself is proven to be fit for its intended purpose, a cornerstone of regulatory guidelines such as those from the International Council for Harmonisation (ICH).[12][13][14][15]

G cluster_0 Synthesis & Sample Prep cluster_1 HPLC Analysis (HILIC Method) cluster_2 Data Analysis & Validation synthesis Synthesized Batch of 1-Methyl-1-azaspiro[4.4]nonan-3-amine prep Prepare Sample and Reference Standard in Diluent (e.g., 90:10 ACN:H2O) synthesis->prep hplc Inject onto Equilibrated HILIC Column prep->hplc separation Gradient Elution to Separate Analyte from Impurities hplc->separation detection UV or MS Detection separation->detection integration Integrate Chromatogram and Calculate % Purity detection->integration validation Validate Method According to ICH Q2(R2) Guidelines (Specificity, Linearity, Accuracy, Precision) integration->validation report Generate Certificate of Analysis validation->report

Caption: Overall workflow for HPLC purity validation.

Recommended Protocol: HILIC Method for Purity Assessment

This protocol describes a robust HILIC method designed for the purity validation of 1-Methyl-1-azaspiro[4.4]nonan-3-amine.

1. Instrumentation and Materials:

  • HPLC or UHPLC system with a gradient pump and UV detector.

  • HILIC column: e.g., Zwitterionic, Amide, or Bare Silica phase (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).[8]

  • Acetonitrile (HPLC grade or higher).

  • Ammonium formate or ammonium acetate (MS-grade).

  • Formic acid or acetic acid (MS-grade).

  • High-purity water (18.2 MΩ·cm).

  • Reference standard of 1-Methyl-1-azaspiro[4.4]nonan-3-amine (purity >99.5%).

  • Synthesized batch of 1-Methyl-1-azaspiro[4.4]nonan-3-amine for testing.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 10 mM Ammonium formate in 95:5 Water:Acetonitrile, pH adjusted to 3.5 with formic acid. The small amount of organic solvent improves buffer salt solubility.

  • Mobile Phase B (Organic): 10 mM Ammonium formate in 95:5 Acetonitrile:Water, pH adjusted to 3.5 with formic acid.

  • Sample Diluent: 90:10 Acetonitrile:Water. Causality: Using a diluent with high organic strength similar to the initial mobile phase conditions is crucial to prevent peak distortion.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 210 nm (or Mass Spectrometry)

  • Injection Volume: 2 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 5 95
    10.0 40 60
    10.1 5 95

    | 15.0 | 5 | 95 |

  • Causality: The shallow gradient from 5% to 40% aqueous phase allows for the effective elution of polar compounds retained on the HILIC column. The final hold re-equilibrates the column for the next injection, which is a critical step for reproducibility in HILIC.[8]

4. Sample Preparation:

  • Reference Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of 0.5 mg/mL.

  • Test Sample Solution: Prepare the synthesized batch in the same manner as the reference standard.

  • Filter all solutions through a 0.22 µm syringe filter prior to injection.

Method Validation Parameters (ICH Q2(R2))

A validated method provides documented evidence that the procedure is fit for its purpose.[15] The following parameters must be assessed.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities or degradants.[16]Peak for the main component is pure and well-resolved from all other peaks (Resolution > 2.0).
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.[14]Correlation coefficient (r²) ≥ 0.999 for a range covering 50% to 150% of the nominal concentration.
Accuracy To determine the closeness of the test results to the true value. Assessed by spike recovery experiments.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate)To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 1.0% for repeatability (n=6) and ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[16]System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits.

Visualizing the Separation Mechanism

The fundamental difference in how RP-HPLC and HILIC retain and separate the target analyte is key to understanding the rationale for our recommended method.

G cluster_0 Reversed-Phase HPLC (C18) cluster_1 HILIC (Zwitterionic/Amide) rp_column C18 Stationary Phase (Non-Polar) Analyte (Polar) Poor Retention rp_elution Analyte has low affinity for the non-polar phase and is quickly eluted by the polar mobile phase. hilic_column Polar Stationary Phase Water Layer Analyte (Polar) Strong Retention hilic_elution Analyte partitions into the hydrated layer on the polar phase and is strongly retained.

Caption: Comparison of analyte retention mechanisms.

Conclusion

Validating the purity of synthesized 1-Methyl-1-azaspiro[4.4]nonan-3-amine requires a chromatographic strategy that can effectively handle its polar and basic nature. While conventional RP-HPLC is inadequate, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the superior technique. It provides robust retention, excellent resolution from potential polar impurities, and compatibility with mass spectrometry, which is invaluable for impurity identification. By adopting the recommended HILIC method and rigorously validating it against ICH guidelines for specificity, linearity, accuracy, and precision, research and development teams can ensure the uncompromising quality of this critical building block, thereby safeguarding the integrity of the entire drug discovery and development pipeline.

References

  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • BenchChem. (2025, November). Minimizing impurities in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione.
  • ResearchGate. (n.d.). Method development for amine analysis using ion-pair based high performance liquid chromatography (IP-HPLC).
  • Sagi-Kiss, V., Li, Y., Carey, M., et al. (2022, January 17). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv.
  • Sagi-Kiss, V., Li, Y., Carey, M., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • HPLC. (n.d.). direct analysis of amino acids by HILIC–eSI-MS.
  • ACS Publications. (2022, January 17). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar. Retrieved from [Link]

  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Retrieved from [Link]

  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Ikeda, M., Matsubayashi, K., Imoto, T., & Kitao, K. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES, 38(6), 1237. Retrieved from [Link]

  • HETEROCYCLES. (2005, June 10). ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO-[4.4]NONANE-2,6-DIONE ETHYLENE KETAL, KEY CHIRAL INTERMEDIATE IN THE ELABORATION O. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019, August 27). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Retrieved from [Link]

  • BenchChem. (n.d.). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.
  • Veeprho Pharmaceuticals. (n.d.). Azaspiro Impurities and Related Compound. Retrieved from [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved from [Link]

  • PMC. (2025, April 30). One-pot three-component synthesis of azaspirononatriene derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2017, July 15). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022, April 15). Chromatography Today. Retrieved from [Link]

  • Satake, M., Ofuji, K., Naoki, H., James, K. J., Furey, A., McMahon, T., Silke, J., & Yasumoto, T. (n.d.). Azaspiracid, a New Marine Toxin Having Unique Spiro Ring Assemblies, Isolated from Irish Mussels, Mytilus edulis. Journal of the American Chemical Society. Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Technology Networks. Retrieved from [Link]

  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Methyl-1-azaspiro[4.4]nonan-3-amine

[1][2] Executive Summary 1-Methyl-1-azaspiro[4.4]nonan-3-amine is a specialized spirocyclic diamine used primarily in pharmaceutical synthesis as a building block for receptor ligands.[1][2] Due to its basic nitrogen fun...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1-Methyl-1-azaspiro[4.4]nonan-3-amine is a specialized spirocyclic diamine used primarily in pharmaceutical synthesis as a building block for receptor ligands.[1][2] Due to its basic nitrogen functionality and spirocyclic core, it presents specific hazards: corrosivity (chemical burns) , acute toxicity , and potential flammability .

This guide outlines the authoritative protocol for the safe containment, transport, and final disposal of this compound. These procedures are designed to prevent the most common laboratory accidents involving amines: exothermic neutralization events and incompatible storage failures.

Hazard Profiling & Chemical Identity

Before disposal, you must validate the waste stream based on the compound's intrinsic reactivity.

PropertySpecificationOperational Implication
Chemical Class Spirocyclic Diamine / Organic BaseMUST be segregated from acids and oxidizers.[1]
Reactivity Strong Nucleophile / BaseExothermic reaction with acids; incompatible with acid chlorides/anhydrides.
Physical State Liquid or Low-Melting SolidLikely requires "Flammable" and "Corrosive" GHS labeling.[1]
GHS Hazards H314 (Causes severe skin burns)H302 (Harmful if swallowed)H335 (Respiratory irritation)Requires full PPE (Nitrile gloves, goggles, lab coat) during handling.
UN Classification Likely UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 3259 (Amines, solid, corrosive, n.o.s.)Use generic amine classification for transport if specific CAS entry is absent.
Pre-Disposal: Segregation & Compatibility

CRITICAL SAFETY RULE: Never dispose of 1-Methyl-1-azaspiro[4.4]nonan-3-amine in a general "Organic Waste" container without verifying the pH and content of that container.

  • Incompatible Streams (DO NOT MIX):

    • Acids (Mineral or Organic): Mixing with H₂SO₄, HCl, or Acetic Acid will cause a violent exothermic reaction, potentially rupturing the container.

    • Oxidizers: Contact with peroxides, nitrates, or permanganates can lead to spontaneous ignition.

    • Halogenated Solvents: While often tolerated, amines can react with certain halogenated compounds (e.g., allyl chloride) over time. It is best practice to use a dedicated "Basic Organic Waste" stream.

Step-by-Step Disposal Protocol
Phase 1: Bench-Level Accumulation
  • Select Container: Use a chemically resistant container. High-Density Polyethylene (HDPE) is preferred.[1] Glass is acceptable but poses a breakage risk. Avoid metal containers (aluminum/zinc) as amines can corrode them.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "1-Methyl-1-azaspiro[4.4]nonan-3-amine, [Solvent Name]"

    • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Flammable (if in organic solvent).[3]

  • Transfer:

    • Work inside a fume hood.

    • Use a funnel to prevent spills on the container threads.

    • Self-Validation Step: Check the waste container temperature by hand (with gloves) 5 minutes after addition. Any heat generation indicates an incompatibility error.

Phase 2: Waste Stream Classification

Most institutions categorize this waste into one of two streams. Choose the path that matches your facility's specific coding:

  • Path A: Basic Organic Waste (Preferred) [1]

    • Composition: Amine + Methanol/Ethanol/DMSO.

    • pH:[1][4] > 8.

    • Destruction Method: Incineration.[5]

  • Path B: Solid Hazardous Waste [1]

    • Composition: Contaminated silica gel, filter paper, or solid reagent.

    • Packaging: Double-bagged in thick polyethylene bags or a wide-mouth HDPE jar.

Phase 3: Final Disposal (EHS Handoff)
  • Seal the container tightly.[6][7][8] Ensure the cap liner is intact to prevent fume leakage.

  • Wipe the exterior of the container with a damp paper towel to remove trace residues.

  • Request pickup via your institution's EHS (Environmental Health & Safety) portal.

  • Manifest Declaration: Declare as "Organic Alkali" or "Corrosive Amine Waste."

Emergency Response (Spills)

If a spill occurs during the disposal process, follow this logic flow:

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Small Spill (<50 mL) Inside Fume Hood Assess->Small Contained Large Large Spill (>50 mL) Or Outside Hood Assess->Large Uncontained/Hazardous Absorb Absorb with Vermiculite or Amine-Specific Pads Small->Absorb Evacuate Evacuate Area Call EHS / Emergency Line Large->Evacuate Neutralize Do NOT use strong acid. Use Citric Acid based neutralizer if avail. Absorb->Neutralize Bag Collect in HazWaste Bag Label: 'Amine Spill Debris' Neutralize->Bag

Figure 1: Decision matrix for immediate spill response. Note that strong mineral acids should never be used to neutralize amine spills directly due to heat generation.

Scientific Rationale & Validation

Why Incineration? Organic amines like 1-Methyl-1-azaspiro[4.4]nonan-3-amine are nitrogen-rich.[1] Discharge into sewer systems is strictly prohibited because:

  • Aquatic Toxicity: Amines are often toxic to aquatic microorganisms and can disrupt wastewater treatment plant biology (nitrification inhibition).

  • Persistence: The spirocyclic structure may resist rapid biodegradation.

  • High Energy Value: High-temperature incineration (with scrubber systems for NOx gases) is the only method that ensures complete mineralization of the spiro-ring system.[1]

Self-Validating Protocol:

  • The "Acid Test" (Mental Check): Before pouring, ask "Is there any acid in this waste bottle?" If the answer is unknown, start a new bottle . This simple check prevents the most common lab explosion scenario.

References
  • PubChem. (2025).[9][10] 1-Methyl-1-azaspiro[4.4]nonan-3-amine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Collect and Recycle. (2024). Amine Disposal For Businesses. Available at: [Link][1]

  • Indiana University EHS. (2024). Laboratory Waste Disposal Guidelines: Amines. Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 1-Methyl-1-azaspiro[4.4]nonan-3-amine

Part 1: Executive Safety Assessment Treat as: Corrosive, Hygroscopic, and Air-Sensitive. [1] 1-Methyl-1-azaspiro[4.4]nonan-3-amine (SMILES: CN1CC(CC12CCCC2)N) is a bicyclic aliphatic amine.[1] While specific toxicologica...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Treat as: Corrosive, Hygroscopic, and Air-Sensitive. [1]

1-Methyl-1-azaspiro[4.4]nonan-3-amine (SMILES: CN1CC(CC12CCCC2)N) is a bicyclic aliphatic amine.[1] While specific toxicological data for this exact CAS is often limited in public databases, its structural moiety—a secondary/tertiary amine system—dictates that it must be handled with the rigor applied to Corrosive (Category 1B) substances.

The Causality of Hazard:

  • Alkalinity: The unhindered nitrogen lone pairs create a high pKa environment (typically 10–11 for similar spiro-amines), capable of saponifying skin lipids and causing immediate, deep tissue burns.

  • Volatility & Odor: Low molecular weight amines possess high vapor pressure, leading to respiratory tract irritation and "amine blush" (visual disturbances) if vapors contact the eyes.

  • Reactivity: This compound is likely hygroscopic (absorbs water) and sensitive to CO₂ (forms carbamates), requiring inert handling to maintain reagent integrity.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex or thin nitrile gloves for prolonged contact.[2] Aliphatic amines can permeate thin rubber rapidly.

PPE Selection Guide
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Splash) Double Nitrile (High-Dexterity) (Outer: 5 mil, Inner: 4 mil)Provides ~15–30 mins breakthrough protection against incidental splashes.[1] The double layer allows immediate removal of the outer glove upon contamination without exposing skin.
Hand (Immersion) Silver Shield® / 4H® (Laminate) or Butyl Rubber Mandatory for spill cleanup. Amines degrade nitrile over time; laminate films offer >480 min breakthrough time.
Eye / Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient . Vapors can bypass glasses, causing corneal edema (halos/blurry vision). A Face Shield is required if handling volumes >50 mL.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary Control. If hood work is impossible (rare), a full-face respirator with Amine/Methylamine (green) cartridges is required.[1]
Body Poly-coated Tyvek® Apron + Lab CoatStandard cotton lab coats absorb liquids.[1] A chemically resistant apron prevents "wicking" of the amine through fabric to the chest/lap.
Visualization: PPE Decision Logic

PPE_Logic Start Start: Handling 1-Methyl-1-azaspiro[4.4]nonan-3-amine Vol_Check Volume / Activity Type? Start->Vol_Check Small_Scale Small Scale (<10 mL) Weighing/Aliquot Vol_Check->Small_Scale Large_Scale Large Scale (>50 mL) or Heating/Reflux Vol_Check->Large_Scale Standard_PPE Standard PPE: - Fume Hood (Sash <18") - Double Nitrile Gloves - Splash Goggles - Lab Coat Small_Scale->Standard_PPE Enhanced_PPE Enhanced PPE: - Face Shield + Goggles - Chem-Resistant Apron - Laminate Gloves (under Nitrile) Large_Scale->Enhanced_PPE

Figure 1: Decision tree for selecting appropriate PPE based on operational scale.

Part 3: Operational Protocols

Weighing & Transfer (The "Static" Risk)

Amines can be sticky and viscous.

  • Step 1: Place the balance inside the fume hood. If the balance is external, use a secondary container (glass jar) to transport the closed reagent bottle.

  • Step 2: Use glass or stainless steel spatulas/syringes. Avoid plastics (polystyrene) which may be dissolved or softened by the amine.

  • Step 3: Self-Validating Step: Place a small piece of pH paper wet with distilled water near the balance. If it turns blue, your containment is failing (vapors are escaping).

Reaction Setup (Inert Atmosphere)
  • Protocol: Purge reaction vessels with Nitrogen (N₂) or Argon.

  • Reasoning: 1-Methyl-1-azaspiro[4.4]nonan-3-amine will react with atmospheric CO₂ to form carbamate salts (white crusts), which alters stoichiometry and can clog syringe needles, leading to pressure buildup and potential spray hazards.[1]

Storage
  • Container: Store in amber glass with a Teflon-lined cap.

  • Segregation: Store in a dedicated "Base/Corrosive" cabinet. NEVER store on the same shelf as acids (e.g., HCl, H₂SO₄) or strong oxidizers. The exothermic heat of reaction upon accidental mixing can trigger a fire.

Part 4: Emergency Response & Spill Management[1]

Neutralization is safer than simple absorption. [1]

Spill Cleanup Workflow (<100 mL)
  • Evacuate: Alert immediate area.

  • PPE Up: Don Laminate (Silver Shield) gloves and a respirator if outside the hood.

  • Neutralize: Gently cover the spill with Citric Acid or Sodium Bisulfate powder.

    • Why? This converts the volatile, corrosive amine into a non-volatile, water-soluble ammonium salt.

  • Absorb: Once the pH is neutral (check with paper), absorb the slurry with vermiculite or clay.

  • Disposal: Collect in a bag labeled "Hazardous Waste: Amine Salts."

Visualization: Exposure Response Pathway

Exposure_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin 1. Blot (don't wipe) 2. Flush H2O (15 min) 3. Calcium Gluconate NOT needed (Unlike HF) Skin->Action_Skin Action_Eye 1. Eyewash Station (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air immediately 2. Oxygen if labored breathing 3. Monitor for delayed edema Inhale->Action_Inhale

Figure 2: Immediate first-aid response pathways for amine exposure.

Part 5: Waste Disposal

  • Classification: Basic Organic Waste (pH > 10).

  • Protocol:

    • Dissolve waste amine in a compatible solvent (e.g., Ethanol).

    • Pour into the designated "Basic/Alkaline Organic" waste container.

    • Do NOT mix with "Acidic Aqueous" waste streams; this will generate heat and fumes.[3]

    • Triple rinse empty reagent bottles with Ethanol before disposal.

References

  • PubChem. (n.d.).[4] 1-methyl-1-azaspiro[4.4]nonan-3-amine (Compound).[1][4] National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). Retrieved February 28, 2026, from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards: Aliphatic Amines. National Academies Press. Retrieved February 28, 2026, from [Link]

Sources

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